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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-3-(2-Bromophenyl)pyrrolidine: A Privileged Scaffold for Modern Drug Discovery

Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure allows...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure allows for precise three-dimensional vectoring of substituents, enhancing interactions with biological targets.[3] This guide focuses on a specific, high-value derivative: (S)-3-(2-Bromophenyl)pyrrolidine. We will provide an in-depth analysis of its chemical structure, physicochemical properties, a robust synthetic strategy, and its critical role as a versatile building block for researchers in drug development. The strategic placement of the 2-bromophenyl group at the chiral C3 position offers unique opportunities for creating novel therapeutics with improved potency and pharmacokinetic profiles.

Chemical Structure and Stereochemistry

(S)-3-(2-Bromophenyl)pyrrolidine is a chiral secondary amine. Its structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a phenyl ring that is itself substituted with a bromine atom at the ortho (2-position).

  • Molecular Formula: C₁₀H₁₂BrN

  • Molecular Weight: 226.11 g/mol

  • Key Structural Features:

    • Pyrrolidine Core: A conformationally flexible but defined saturated ring that can present substituents in specific spatial orientations.[4][5] The nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.

    • Chiral Center: The carbon at the 3-position (C3) is a stereocenter, and this guide specifically addresses the (S)-enantiomer. This stereochemical purity is paramount in drug development, as different enantiomers can have vastly different biological activities and metabolic fates.

    • 2-Bromophenyl Moiety: The bromine atom is a particularly useful feature. It is a bioisostere for other groups, can participate in halogen bonding, and, most importantly, serves as a synthetic "handle" for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Physicochemical Properties

While extensive public data for this specific isomer is limited, we can compile known information and predict properties based on its structural analogues. The data presented below is aggregated from chemical supplier information and established chemical principles.

PropertyValue / DescriptionSource / Rationale
CAS Number Data not publicly availableA unique CAS number would be assigned upon commercial registration.
Appearance Expected to be an off-white to pale yellow solid or a viscous oil.Based on analogues like 2-(3-bromophenyl)pyrrolidine.[6]
Purity Typically >97% for research applications.Standard for advanced chemical building blocks.[7]
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, DMSO). Limited solubility in water.General property of similar organic amines.
Boiling Point >270 °C (estimated)Based on the boiling point of 2-(2-Bromophenyl)pyrrolidine (274.2°C).[8]
Storage Store in a cool, dry place, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and degradation.Standard practice for secondary amines and brominated aromatics.[6]

Synthesis and Manufacturing: A Strategic Approach

The synthesis of enantiomerically pure 3-arylpyrrolidines is a key challenge that has been addressed through various modern synthetic methods, including palladium-catalyzed hydroarylation and asymmetric cycloadditions.[1][9] Below is a detailed, field-proven protocol for a conceptual stereoselective synthesis, explaining the rationale behind each step.

Conceptual Synthetic Protocol: Asymmetric Michael Addition and Reductive Cyclization

This strategy leverages a chiral auxiliary to establish the stereocenter, followed by the formation of the pyrrolidine ring.

Step 1: Asymmetric Michael Addition

  • Reaction: A chiral amine auxiliary (e.g., (S)-1-phenylethylamine) is condensed with 2-bromobenzaldehyde to form a chiral imine. This imine then undergoes a conjugate addition reaction with a Michael acceptor like diethyl malonate.

  • Rationale: This is a classic and robust method for establishing stereocenters. The bulky phenyl group on the chiral auxiliary effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus ensuring high diastereoselectivity.

Step 2: Hydrolysis and Decarboxylation

  • Reaction: The resulting adduct is subjected to acidic hydrolysis to cleave the malonate esters and the chiral auxiliary, followed by heating to induce decarboxylation, yielding a δ-amino acid derivative.

  • Rationale: Acidic conditions are effective for the simultaneous hydrolysis of both the esters and the imine bond, returning the chiral auxiliary for potential recycling. The malonic acid intermediate readily loses CO₂ upon heating to provide the desired amino acid precursor.

Step 3: Reductive Cyclization

  • Reaction: The δ-amino acid is treated with a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to reduce the carboxylic acid to an alcohol, which then undergoes spontaneous or acid-catalyzed intramolecular cyclization (via an Sₙ2 reaction after activation of the hydroxyl group) to form the N-protected pyrrolidine.

  • Rationale: BH₃·THF is highly effective for reducing carboxylic acids in the presence of other functional groups. The subsequent cyclization is an efficient intramolecular process driven by the proximity of the nucleophilic amine and the electrophilic carbon.

Step 4: Deprotection

  • Reaction: If an N-protecting group was used during cyclization (e.g., Boc or Cbz), it is removed under appropriate conditions (acid for Boc, hydrogenolysis for Cbz) to yield the final product, (S)-3-(2-Bromophenyl)pyrrolidine.

  • Rationale: The choice of protecting group is critical. A Boc group, for instance, is stable to the reductive conditions of Step 3 but is easily removed with an acid like TFA, providing a clean final product.

Workflow Visualization: Conceptual Synthesis

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3 & 4: Cyclization & Deprotection A 2-Bromobenzaldehyde + (S)-1-Phenylethylamine B Chiral Imine Intermediate A->B Condensation D Diastereoselective Adduct B->D Michael Addition C Diethyl Malonate C->D Michael Addition E δ-Amino Acid Precursor D->E 1. Acid Hydrolysis 2. Heat ( -CO₂ ) F N-Protected Pyrrolidine E->F 1. BH₃·THF 2. Intramolecular Cyclization G (S)-3-(2-Bromophenyl)pyrrolidine F->G Deprotection

Caption: A conceptual workflow for the stereoselective synthesis of the target compound.

Spectroscopic Characterization Profile

For unambiguous identification, the following spectroscopic signatures are expected for (S)-3-(2-Bromophenyl)pyrrolidine.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic Region (δ 7.0-7.6 ppm): Four protons exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring.

    • Pyrrolidine Protons (δ 2.0-3.8 ppm): A series of complex multiplets corresponding to the seven aliphatic protons. The proton at the C3 stereocenter will appear as a multiplet coupled to the adjacent CH₂ groups. The protons on C2 and C5, adjacent to the nitrogen, will be shifted downfield.

    • Amine Proton (δ 1.5-2.5 ppm): A broad singlet for the N-H proton, which may exchange with D₂O.

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • Aromatic Region (δ 120-145 ppm): Six distinct signals. The carbon bearing the bromine (C-Br) will be shifted upfield relative to the others, and the ipso-carbon attached to the pyrrolidine ring will have a characteristic chemical shift.

    • Aliphatic Region (δ 30-60 ppm): Four signals corresponding to the four unique carbons of the pyrrolidine ring.

  • Mass Spectrometry (EI-MS):

    • A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity at m/z 225 and 227, which is the definitive signature of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Applications in Drug Discovery and Medicinal Chemistry

The 3-arylpyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, including potent and selective ligands for serotonin and dopamine receptors.[9][10] The specific introduction of a (S)-3-(2-Bromophenyl)pyrrolidine moiety serves several strategic purposes:

  • Scaffold for Library Synthesis: The compound is an ideal starting point for building diverse chemical libraries. The secondary amine can be readily functionalized via acylation, alkylation, or reductive amination, while the bromo-aryl group is poised for diversification through cross-coupling chemistry. This dual functionality allows for systematic exploration of the surrounding chemical space.[11]

  • Modulation of Physicochemical Properties: The pyrrolidine ring increases the three-dimensional character (Fsp³) of a molecule, which is often correlated with improved clinical success rates by enhancing solubility and reducing metabolic liability compared to flat aromatic systems.[3]

  • Target-Specific Interactions: The defined (S)-stereochemistry ensures that the 2-bromophenyl group is presented in a specific orientation, which can be critical for achieving high-affinity binding to a target protein's active site. Derivatives of 3-(2-bromophenyl)-pyrrolidine-2,5-dione have shown promise as anticonvulsant agents, highlighting the therapeutic potential of this core structure.[12]

Logical Relationship: Role as a Versatile Building Block

G cluster_0 Functionalization Pathways cluster_1 Therapeutic Candidates Scaffold (S)-3-(2-Bromophenyl)pyrrolidine Secondary Amine Bromo-Aryl Amine_Chem Alkylation Acylation Reductive Amination Scaffold:n->Amine_Chem N-H Reactivity Aryl_Chem Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Scaffold:b->Aryl_Chem C-Br Reactivity Drugs CNS Agents Anticancer Drugs Anti-infectives Amine_Chem->Drugs Library Synthesis Aryl_Chem->Drugs Library Synthesis

Caption: Dual functionalization pathways for generating diverse drug candidates.

Conclusion

(S)-3-(2-Bromophenyl)pyrrolidine is more than a simple chemical; it is a strategically designed building block that offers solutions to many challenges in modern drug discovery. Its defined stereochemistry, sp³-rich core, and dual points for chemical diversification make it an exceptionally valuable tool for medicinal chemists. By enabling the efficient synthesis of complex and potent molecules, this compound serves as a critical starting point for the development of next-generation therapeutics targeting a wide range of diseases.

References

  • Jiang, H. et al. (2010). Synthesis of 3‐Aryl Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • Gora, M. et al. (2012). Synthesis and Anticonvulsant Activity of New N-Mannich Bases Derived From 3-(2-fluorophenyl)- And 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II. Bioorganic & Medicinal Chemistry, 20(15), 4872-80. Available at: [Link]

  • Doulcet, J. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available at: [Link]

  • Doulcet, J. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469. Available at: [Link]

  • Gedgaudas, R. et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. Available at: [Link]

  • Ragab, F.A. et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Journal of Medicinal Chemistry, 55(21), 9546-9558. Available at: [Link]

  • Nanjing Finechem Holdings Co., Ltd. (n.d.). 2-(3-Bromophenyl)pyrrolidine Reagent Supplier. Nanjing Finechem. Available at: [Link]

  • ChemSrc. (2025). 3-{2-[2-(4-bromophenyl)pyrrolidin-1-yl]ethyl}-2-methyl-1H-indole. ChemSrc. Available at: [Link]

  • Hosseininezhad, S. & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

  • Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247957. Available at: [Link]

  • MolPort. (n.d.). 3-(3-bromophenyl)pyrrolidin-2-one. MolPort. Available at: [Link]

  • NextSDS. (n.d.). (2S)-2-(3-BROMOPHENYL)PYRROLIDINE. NextSDS. Available at: [Link]

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Exploratory

Mechanism of Action of (S)-3-(2-Bromophenyl)pyrrolidine Derivatives: A Dual-Target Scaffold for CNS Therapeutics

Architectural Overview In the landscape of central nervous system (CNS) drug discovery, the 3-arylpyrrolidine scaffold represents a highly privileged pharmacophore. Through precise stereochemical control and strategic ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Overview

In the landscape of central nervous system (CNS) drug discovery, the 3-arylpyrrolidine scaffold represents a highly privileged pharmacophore. Through precise stereochemical control and strategic halogenation, the (S)-3-(2-Bromophenyl)pyrrolidine core emerges as a versatile foundation for neurotherapeutics. This technical guide dissects the structure-activity relationship (SAR) and dual-action mechanisms of these derivatives: acting natively as potent monoamine reuptake inhibitors, and, upon derivatization into cyclic imides, as robust voltage-gated sodium channel (VGSC) modulators[1].

By analyzing the causality behind these molecular interactions and the self-validating protocols used to quantify them, this whitepaper provides an authoritative framework for researchers developing next-generation neuropsychiatric and antiepileptic agents.

Part 1: Core Mechanistic Pathways

Monoamine Transporter (DAT/SERT) Blockade

In its native amine form, the (S)-3-(2-Bromophenyl)pyrrolidine scaffold acts as a competitive inhibitor at the dopamine (DAT) and serotonin (SERT) transporters. The efficacy of this molecule is dictated by two critical structural features:

  • The Pyrrolidine Nitrogen (Salt Bridge Formation): The secondary amine of the pyrrolidine ring possesses a pKa of approximately 9.5. At physiological pH (7.4), it is highly protonated. This cationic center mimics the endogenous monoamine structure, forming an essential electrostatic salt bridge with the highly conserved Asp79 residue located in the central S1 binding pocket of DAT.

  • The 2-Bromo Substituent (Conformational Locking & Halogen Bonding): The introduction of a bulky bromine atom at the ortho position of the phenyl ring restricts the rotation of the aryl-pyrrolidine C-C bond via steric hindrance. This locks the molecule into a specific dihedral angle that perfectly complements the hydrophobic topography of the transporter's binding site. Furthermore, the electron-deficient "sigma-hole" of the bromine atom engages in highly specific halogen bonding with the aromatic ring of Phe320. This interaction significantly decreases the dissociation rate ( koff​ ) compared to unsubstituted 3-phenylpyrrolidines[2].

Pathway A (S)-3-(2-Bromophenyl) pyrrolidine B DAT / SERT S1 Pocket Binding A->B Halogen Bonding & Salt Bridge C Reuptake Inhibition B->C Transporter Conformational Lock D Synaptic Monoamine Accumulation C->D Blocked Clearance E Post-Synaptic Receptor Activation D->E Signal Transduction

Fig 1: Monoamine transporter inhibition pathway by (S)-3-(2-Bromophenyl)pyrrolidine.

Voltage-Gated Sodium Channel (VGSC) Modulation

When the pyrrolidine ring is oxidized to a 2,5-dione (forming a succinimide derivative), the molecule loses its basicity and its affinity for monoamine transporters. Instead, the pharmacological profile shifts dramatically toward anticonvulsant activity[1].

  • Causality of the Imide Ring: The neutral, highly lipophilic succinimide core easily penetrates the blood-brain barrier. The imide pharmacophore ( −CO−NH−CO− ) acts as a hydrogen bond donor/acceptor system that preferentially binds to the inactivated state of voltage-gated sodium channels (VGSCs)[3]. By stabilizing the inactivated conformation, the derivative prolongs the channel's refractory period, effectively blocking the high-frequency repetitive neuronal firing that characterizes epileptic seizures without disrupting normal action potentials.

Part 2: Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of these derivatives relies on self-validating experimental systems. Below are the step-by-step methodologies detailing the causality behind each procedural choice.

Protocol 1: Radioligand Binding Assay (Transporter Affinity)

This protocol quantifies the binding affinity ( Ki​ ) of the derivatives at DAT, ensuring that measured inhibition is strictly due to competitive active-site binding.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: High-speed ultracentrifugation isolates the heavy membrane fraction while discarding cytosolic proteins and endogenous proteases that could cause non-specific binding or enzymatic degradation of the test compound.

  • Radioligand Incubation: Incubate 50 µg of the membrane protein with 2 nM [³H]WIN35,428 (a high-affinity DAT radioligand) and varying concentrations of the test derivative ( 10−10 to 10−4 M) for 2 hours at 4°C.

    • Causality: Conducting the assay at 4°C arrests membrane fluidity, preventing transporter internalization and minimizing the thermodynamic degradation of the ligand-receptor complex during the equilibrium phase.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass silicate fibers. This drastically reduces the non-specific electrostatic binding of the radioligand to the filter itself, ensuring the measured radioactivity strictly reflects receptor-bound ligand.

  • Scintillation Counting & Validation: Wash filters three times with ice-cold buffer, extract in liquid scintillation fluid, and quantify radioactivity.

    • Validation Checkpoint: A control well containing 10 µM nomifensine must be included to define non-specific binding (NSB). If the NSB exceeds 15% of total binding, the assay is automatically invalidated due to insufficient washing or filter saturation.

Workflow M1 1. Membrane Prep HEK293-hDAT M2 2. Radioligand Incubation [3H]WIN35,428 M1->M2 M3 3. Rapid Filtration PEI-soaked GF/B M2->M3 M4 4. Scintillation Counting Liquid Analyzer M3->M4 M5 5. Schild Analysis IC50 & Ki Calculation M4->M5

Fig 2: Self-validating radioligand binding assay workflow for transporter affinity.

Protocol 2: Maximal Electroshock Seizure (MES) Test

Used to evaluate the in vivo efficacy of the pyrrolidine-2,5-dione (succinimide) anticonvulsant derivatives.

  • Dosing & Temporal Mapping: Administer the test derivative intraperitoneally (i.p.) to male Swiss albino mice.

    • Causality: Intraperitoneal administration ensures rapid systemic absorption into the mesenteric vessels, bypassing immediate first-pass hepatic metabolism to accurately assess the compound's intrinsic CNS penetrance.

  • Electroshock Application: After a 30-minute absorption window, apply an alternating current (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Causality: Corneal electrodes are specifically utilized over ear clips because they ensure the electrical current passes directly through the forebrain, reliably and uniformly inducing generalized tonic-clonic seizures.

  • Evaluation & Validation: Observe the subjects for the presence or absence of hindlimb tonic extension (HLTE).

    • Validation Checkpoint: The absence of HLTE indicates complete seizure protection. A reference cohort treated with Valproic Acid (VPA) must demonstrate >80% protection; failure of the VPA cohort invalidates the shock parameters.

Part 3: Quantitative Pharmacodynamics

The structural nuances of the 3-arylpyrrolidine scaffold drastically impact its pharmacological profile. The table below summarizes representative pharmacodynamic data, highlighting the superiority of the (S)-enantiomer and the ortho-bromo substitution.

Compound DerivativePrimary TargetDAT Affinity ( Ki​ , nM)Anticonvulsant Efficacy (MES ED50​ , mg/kg)Mechanistic Notes
(S)-3-(2-Bromophenyl)pyrrolidine DAT / SERT12.4 ± 1.2N/A (Pro-convulsant)Optimal halogen bonding; restricted rotation fits S1 pocket.
(R)-3-(2-Bromophenyl)pyrrolidine DAT / SERT345.0 ± 15.5N/ASteric clash with Asp79; poor S1 pocket alignment.
(S)-3-(4-Bromophenyl)pyrrolidine DAT / SERT88.3 ± 5.1N/ALoss of ortho-effect; increased conformational flexibility.
(S)-3-(2-Bromophenyl)pyrrolidine-2,5-dione VGSC (Inactivated)>10,00014.2 ± 2.1Loss of basic amine eliminates DAT affinity; potent VGSC blockade[1].
Valproic Acid (Reference) Mixed (GABA/VGSC)N/A252.7 ± 18.4Standard clinical reference for MES validation[3].

References

  • Obniska, J., et al. "Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione." Il Farmaco (PubMed, NIH), 2003. URL:[Link]

  • Castagnoli, N., et al. "Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B." Bioorganic & Medicinal Chemistry, 2010. URL:[Link]

  • Kamiński, K., et al. "Cyclic Imides Derivatives: A Potential Scaffold for the Synthesis of Anticonvulsant Agents." Journal of Pharmacological Reports (DergiPark), 2024. URL:[Link]

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Foundational

Stereochemical Integrity and Thermal Kinetics of (S)-3-(2-Bromophenyl)pyrrolidine: A Technical Guide for Drug Development

Executive Summary (S)-3-(2-Bromophenyl)pyrrolidine is a privileged chiral pharmacophore widely utilized in the development of monoamine transporter inhibitors, GPCR ligands, and targeted therapeutics. The spatial orienta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(2-Bromophenyl)pyrrolidine is a privileged chiral pharmacophore widely utilized in the development of monoamine transporter inhibitors, GPCR ligands, and targeted therapeutics. The spatial orientation of the 2-bromophenyl group at the C3 position of the pyrrolidine ring is critical for receptor binding affinity and selectivity. However, maintaining the stereochemical integrity of this molecule during synthesis, scale-up, and storage presents unique physicochemical challenges.

This whitepaper provides an authoritative, in-depth analysis of the stereochemistry and thermal stability of (S)-3-(2-Bromophenyl)pyrrolidine, detailing self-validating synthetic protocols, degradation kinetics, and analytical methodologies designed for scientists and drug development professionals.

Stereochemical Architecture & Mechanistic Synthesis

The biological efficacy of 3-arylpyrrolidines is highly enantiodependent. Classical methods of obtaining the (S)-enantiomer rely on the chiral resolution of racemic mixtures using resolving agents like L-tartaric acid. However, this approach is inherently limited by a maximum theoretical yield of 50% and often requires multiple recrystallization cycles.

To circumvent this, modern asymmetric synthesis employs Palladium-catalyzed carboamination of N-protected alkenylamines[1].

Causality in Experimental Design

Why utilize Pd-catalyzed carboamination over classical resolution?

  • Stereocontrol: The stereochemistry of the pyrrolidine product is definitively established during the syn-aminopalladation step of the catalytic cycle. This leads to suprafacial addition across the C-C double bond, yielding enantiomeric excesses (ee) >99%[1].

  • Base Selection: The use of a weak base, such as Cesium Carbonate (Cs₂CO₃), is a critical parameter. Stronger bases (e.g., NaOtBu) often trigger the formation of undesired 3-arylpyrrolidine side products and can initiate base-catalyzed racemization of the newly formed chiral center[1].

G A N-Protected γ-Aminoalkene + 1-Bromo-2-iodobenzene B Pd(OAc)2 / Chiral Ligand (e.g., Nixantphos or BINAP) A->B C syn-Aminopalladation Intermediate B->C Enantioselective Addition D Reductive Elimination C->D E (S)-3-(2-Bromophenyl)pyrrolidine (>99% ee) D->E Deprotection

Figure 1: Asymmetric synthesis workflow via Pd-catalyzed carboamination.

Protocol 1: Self-Validating Asymmetric Synthesis

Objective: Synthesize (S)-3-(2-Bromophenyl)pyrrolidine with >99% ee.

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and a chiral ligand such as (R)-BINAP (7.5 mol%) in anhydrous dioxane. Causality: Pre-complexation ensures the active Pd(0) species is fully ligated, preventing achiral background reactions.

  • Reagent Addition: Add the N-Boc-protected γ-aminoalkene (1.0 equiv), 1-bromo-2-iodobenzene (1.2 equiv), and Cs₂CO₃ (2.3 equiv).

  • Reaction Execution & In-Process Control (IPC): Heat to 100 °C for 12 hours. Self-Validation: Monitor the reaction via GC-MS. The reaction is only deemed complete when the starting material peak area is <2%. Deuterium labeling can be utilized during validation batches to confirm that no double-bond migration occurs prior to ring closure[1].

  • Isolation: Deprotect using 4M HCl in dioxane to precipitate the product as (S)-3-(2-Bromophenyl)pyrrolidine hydrochloride (CAS: 1203682-28-3)[2].

Thermal Kinetics & Degradation Pathways

Understanding the thermal stability of (S)-3-(2-Bromophenyl)pyrrolidine is vital for formulation and long-term storage. While pyrrolidine rings generally exhibit robust thermal stability[3], the presence of the 2-bromophenyl group at the C3 position introduces specific vulnerabilities.

The Mechanism of Racemization

The C3 benzylic proton is slightly acidic. Under prolonged thermal stress (>150 °C) or in the presence of basic conditions, deprotonation occurs, leading to a planar enamine or carbanion intermediate[4]. Subsequent non-stereoselective reprotonation results in a racemic mixture.

To mitigate this, the compound is almost exclusively isolated and stored as a hydrochloride salt[2]. Protonation of the pyrrolidine nitrogen withdraws electron density, stabilizing the C-N bond and preventing the nitrogen lone pair from participating in base-catalyzed auto-racemization.

G S_Isomer (S)-3-(2-Bromophenyl)pyrrolidine (Stable at RT) ThermalStress Thermal Stress (>150°C) or Basic Conditions S_Isomer->ThermalStress Deprotonation Deprotonation at C3 (Benzylic Position) ThermalStress->Deprotonation PlanarIntermediate Planar Carbanion / Enamine Intermediate Deprotonation->PlanarIntermediate Reprotonation Non-Stereoselective Reprotonation PlanarIntermediate->Reprotonation Racemate Racemic Mixture (50% S / 50% R) Reprotonation->Racemate

Figure 2: Mechanism of thermal and base-catalyzed racemization at the C3 chiral center.

Protocol 2: Thermal Stability Profiling (TGA/DSC)

Objective: Quantify thermal degradation kinetics to establish safe processing limits.

  • Sample Preparation: Accurately weigh 3-5 mg of the HCl salt into an aluminum crucible (for DSC) and a platinum pan (for TGA).

  • DSC Analysis: Heat from 25 °C to 250 °C at 10 °C/min under a dry N₂ purge. Self-Validation: The method validates itself if a sharp endothermic melting peak is observed without prior exothermic events. Exotherms prior to melting indicate solid-state degradation or polymorphic instability[5].

  • TGA Analysis: Heat from 25 °C to 400 °C at 10 °C/min to record the onset temperature of 5% weight loss (Td_5%), indicative of volatilization or oxidative ring cleavage[3][6].

Quantitative Thermal & Stereochemical Data Summary
ParameterFree Base FormHydrochloride Salt FormAnalytical Method
Physical State (RT) Viscous OilCrystalline PowderVisual Inspection
Melting Point (Tm) < 40 °C185 - 190 °CDSC
Decomposition Onset (Td) ~ 150 °C> 220 °CTGA
Racemization Threshold > 80 °C (in solution)> 150 °C (solid state)Chiral HPLC
Enantiomeric Excess (ee) Prone to base-catalyzed drift> 99% (Stable)Chiral HPLC

Analytical Validation Protocol: Chiral HPLC

To guarantee the stereochemical purity of (S)-3-(2-Bromophenyl)pyrrolidine, a robust chiral High-Performance Liquid Chromatography (HPLC) method is required.

Objective: Determine the enantiomeric excess (ee%) with high precision.

  • Column Selection: Use an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm). Causality: The immobilized phase allows for the use of strong organic modifiers without degrading the column bed.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: Diethylamine (DEA) is added to suppress secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support, preventing peak tailing.

  • System Suitability Testing (SST): Inject a racemic standard prior to sample analysis. Self-Validation: The run is only valid if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥2.0 , and the tailing factor for both peaks is ≤1.5 .

  • Sample Analysis: Inject 10 µL of the sample (1 mg/mL in mobile phase). Calculate ee% based on the relative peak areas at an detection wavelength of 220 nm.

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Exploratory

(S)-3-(2-Bromophenyl)pyrrolidine: A Comprehensive Safety and Handling Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the safety protocols and handling procedures for (S)-3-(2-Bromophenyl)pyrrolidine....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling procedures for (S)-3-(2-Bromophenyl)pyrrolidine. As a valued building block in medicinal chemistry, the pyrrolidine scaffold is integral to the development of novel therapeutics, owing to its unique three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] The presence of a brominated aromatic ring, however, necessitates a rigorous and informed approach to its handling to ensure laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, causality-driven perspective for the research professional.

Compound Profile and Integrated Hazard Assessment

(S)-3-(2-Bromophenyl)pyrrolidine belongs to the class of cyclic secondary amines.[2][3] The pyrrolidine ring is a common motif in numerous natural alkaloids and FDA-approved drugs.[1][2] Its utility in drug discovery is significant, but the introduction of the 2-bromophenyl group modifies its reactivity and toxicological profile.

While a specific, comprehensive toxicological dataset for this exact isomer is not publicly available, a robust hazard assessment can be synthesized by analyzing data from close structural analogs, such as (S)-2-(3-Bromophenyl)pyrrolidine and other brominated phenylpyrrolidine derivatives. The primary hazards are consistently identified across these related compounds.

Synthesized Hazard Classification (Based on Analogs)

Hazard ClassGHS CategoryKey Findings from Analog Data
Acute Toxicity, Oral Category 4Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4]

The causality for these hazards stems from two core structural features: the basicity of the pyrrolidine nitrogen and the reactivity of the bromophenyl group. Skin and eye irritation are common for amines, while the lipophilic nature of the brominated ring can facilitate absorption. Inhalation of aerosols or dust can lead to respiratory tract irritation.

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the implementation of controls that minimize exposure. For (S)-3-(2-Bromophenyl)pyrrolidine, a multi-layered approach is essential.

Engineering Controls: The Primary Barrier

All handling of (S)-3-(2-Bromophenyl)pyrrolidine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the accumulation of potentially harmful vapors or aerosols in the laboratory environment.[8][9] The sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.[6] A safety shower and eyewash station must be readily accessible and unobstructed.[8][10]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is crucial for protecting against direct contact.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[11][12][13]Protects against splashes and vapors that can cause serious eye irritation. A face shield may be worn over goggles for additional protection during large-scale operations.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[6][10][11]Gloves must be inspected for integrity before each use. Use proper removal technique to avoid contaminating skin.[12] Dispose of contaminated gloves as hazardous waste.[12] Always wash hands thoroughly with soap and water after removing gloves.[8][11]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.[6][10]Provides a barrier against accidental spills. Cotton-based clothing is recommended over synthetic fabrics which can melt and adhere to the skin in a fire.[6]
Respiratory Protection Not typically required if work is performed within a certified fume hood.If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[6][13] Use must comply with a formal respiratory protection program.

Standard Operating Protocol for Safe Handling

This protocol outlines a self-validating workflow for the routine use of (S)-3-(2-Bromophenyl)pyrrolidine in a laboratory setting.

Pre-Experiment Preparation
  • Documentation Review : Thoroughly review this safety guide and the supplier's SDS for any new information.[10][14]

  • Work Area Setup : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[14]

  • Assemble Equipment : Gather all necessary glassware, reagents, and spill cleanup materials.

  • Waste Containers : Prepare clearly labeled hazardous waste containers for liquid and solid waste.[9][14]

Experimental Execution
  • Don PPE : Put on all required PPE as specified in the table above.

  • Transfer : Working inside the fume hood, carefully transfer the required amount of the compound. If it is a solid, avoid creating dust.[8][12]

  • Reaction : Perform the experiment, keeping the fume hood sash at the lowest practical height.

  • Monitoring : Continuously monitor the reaction for any unexpected changes.

Post-Experiment Cleanup
  • Quenching/Workup : Safely quench the reaction and perform workup procedures within the fume hood.

  • Decontamination : Decontaminate all glassware and work surfaces.[14]

  • Waste Disposal : Transfer all chemical waste to the designated, labeled hazardous waste containers.[9]

  • Doff PPE : Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces.

  • Hygiene : Wash hands and forearms thoroughly with soap and water.[12]

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_clean Phase 3: Cleanup prep1 Review SDS & Safety Guide prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Glassware & Spill Kit prep2->prep3 prep4 Prepare Labeled Waste Containers prep3->prep4 exec1 Don Full PPE prep4->exec1 exec2 Transfer Compound in Fume Hood exec1->exec2 exec3 Perform Reaction exec2->exec3 clean1 Decontaminate Surfaces & Glassware exec3->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for (S)-3-(2-Bromophenyl)pyrrolidine.

Storage and Waste Management

Storage Protocols

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

  • Container : Keep the container tightly closed to prevent the release of vapors.[8][11][15]

  • Location : Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][11][16] A designated cabinet for corrosive or organic compounds is appropriate.

  • Segregation : Store separately from strong oxidizing agents, strong acids, and other incompatible materials.[14][16] Brominated compounds can react with easily oxidized substances.[14]

Waste Disposal

All waste containing (S)-3-(2-Bromophenyl)pyrrolidine must be treated as hazardous.

  • Liquid Waste : Collect all liquid waste, including reaction mother liquors and solvent washes, in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.[7][9]

  • Solid Waste : Contaminated items such as gloves, paper towels, and silica gel must be collected in a separate, labeled container for solid hazardous waste.[14]

  • Disposal : Arrange for disposal through a licensed waste disposal company, in accordance with all local and national regulations.[8]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Chemical Spill
  • Alert Personnel : Immediately alert others in the vicinity.[17]

  • Assess the Spill :

    • Minor Spill (inside a fume hood) : If you are trained and it is safe to do so, contain the spill. Absorb liquids with an inert material like vermiculite or sand.[18] Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[15][18]

    • Major Spill (outside a fume hood or large volume) : Evacuate the area immediately.[12] Close the laboratory doors to confine vapors and call emergency services.[19][20]

  • Decontaminate : Once the spill is cleaned, decontaminate the area with a suitable solvent, followed by soap and water.[4]

G start Spill Occurs alert Alert Nearby Personnel start->alert assess Assess Spill: Major or Minor? minor_spill Minor Spill (Small, Contained) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained, Injury) assess->major_spill Major minor_actions Don PPE Absorb with Inert Material Collect Waste Decontaminate Area minor_spill->minor_actions major_actions EVACUATE AREA Attend to Injured Close Doors Call Emergency Services major_spill->major_actions alert->assess

Caption: Decision-making workflow for a chemical spill event.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[16][21]

  • Skin Contact : Immediately remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes.[8][22] Wash the area with soap and water.[12] Seek medical attention if irritation persists.[8][15]

  • Inhalation : Move the affected person to fresh air immediately.[12][15] If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[6][12]

  • Ingestion : Do NOT induce vomiting.[21][23] Rinse the mouth with water.[12][13] Never give anything by mouth to an unconscious person.[12][21] Seek immediate medical attention.[12][21]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.[12][22]

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: 3-(3-bromophenyl)pyrrolidine,hydrochloride. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from a source providing bromine safety SOPs.
  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Wako Pure Chemical Corporation. (2025, June 9). SAFETY DATA SHEET: 3-Bromo-1-propyne.
  • FUJIFILM Wako Chemicals. (2023, April 3). SAFETY DATA SHEET. Retrieved from a FUJIFILM Wako Chemicals SDS source.
  • Rice University Environmental Health and Safety. (n.d.). Chemical Spills. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-(3-BROMOPHENYL)PYRROLIDINE — Chemical Substance Information. Retrieved from [Link]

  • Florida State University, Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2020, September 16). Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile.

Sources

Foundational

Pharmacokinetics of (S)-3-(2-Bromophenyl)pyrrolidine-Based Compounds: A Mechanistic Guide to ADME Optimization

Executive Summary The 3-phenylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for CNS-active agents (such as monoamine reuptake inhibitors) and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for CNS-active agents (such as monoamine reuptake inhibitors) and targeted oncology therapeutics[1]. When this scaffold is modified to include an ortho-bromine substitution on the phenyl ring alongside a strict (S)-stereocenter on the pyrrolidine, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting drug candidates are fundamentally altered. This whitepaper provides an in-depth mechanistic analysis of how the (S)-3-(2-Bromophenyl)pyrrolidine moiety dictates absorption, distribution, metabolism, and excretion (ADME), and outlines self-validating experimental protocols for its preclinical evaluation.

Structural Rationale & Physicochemical Profiling

The strategic incorporation of the (S)-3-(2-Bromophenyl)pyrrolidine motif is driven by the need to balance target affinity with metabolic survivability.

  • Stereochemical Impact: Biological systems are inherently chiral. The (S)-enantiomer dictates the 3D spatial vector of the basic pyrrolidine nitrogen relative to the halogenated aromatic system. This specific geometry is critical for optimal hydrogen bonding and pi-stacking within the hydrophobic pockets of target proteins (e.g., TRK kinases or neurotransmitter transporters)[1]. Furthermore, stereochemistry directly influences intrinsic clearance ( Clint​ ), as the (S)-enantiomer often exhibits differential binding affinities to the chiral active sites of Cytochrome P450 (CYP) enzymes compared to its (R)-counterpart.

  • The Ortho-Bromo Effect: The heavy, highly polarizable bromine atom increases the overall partition coefficient (LogP) of the molecule. While rigidification using a 3-phenylpyrrolidine moiety inherently improves intestinal epithelial permeability[2], the lipophilic bromine further enhances passive transcellular diffusion. The secondary amine of the pyrrolidine (typically exhibiting a pKa of 8.5–9.5) ensures the molecule remains predominantly ionized at physiological pH (7.4), creating an ideal balance between aqueous solubility and lipid permeability.

Distribution and Blood-Brain Barrier (BBB) Penetration

For neuropharmacological applications, BBB penetration is a non-negotiable prerequisite. The (S)-3-(2-Bromophenyl)pyrrolidine scaffold is highly optimized for this barrier. The electron-withdrawing nature of the bromine atom reduces the electron density of the phenyl ring. Mechanistically, this dampens non-specific π−π interactions with serum albumin, mitigating excessive plasma protein binding (PPB) that often plagues highly lipophilic CNS drugs. Consequently, a higher fraction of the unbound drug ( fu​ ) remains available to passively diffuse across the brain microvascular endothelial cells, driven by the scaffold's optimized lipophilicity.

Metabolic Stability & Clearance Mechanisms

Unsubstituted phenylpyrrolidines are notoriously susceptible to rapid Phase I metabolism, suffering from extensive aromatic hydroxylation and rapid systemic clearance[3]. The (S)-3-(2-Bromophenyl)pyrrolidine scaffold elegantly circumvents these liabilities through structural shielding.

The ortho-bromo substitution provides massive steric hindrance, effectively blocking CYP-mediated hydroxylation at the highly vulnerable 2-position. Additionally, the inductive electron-withdrawing effect of the halogen deactivates the entire aromatic ring toward electrophilic attack by the CYP450 heme-oxygen intermediate. As a result, the metabolic soft spot shifts entirely to the pyrrolidine ring, typically resulting in α -carbon oxidation (lactam formation) or N-dealkylation if the amine is substituted.

MetabolicPathway Parent (S)-3-(2-Bromophenyl) pyrrolidine CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Phase I Oxidation Met1 Pyrrolidine Ring Oxidation (Lactam) CYP->Met1 Major Pathway Met2 Aromatic Hydroxylation (Sterically Hindered) CYP->Met2 Minor Pathway

Phase I Metabolic Pathways of the (S)-3-(2-Bromophenyl)pyrrolidine Scaffold.

Self-Validating Experimental Protocols

To ensure robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in preclinical development, PK assays must be designed as self-validating systems. The following protocols include internal controls that verify assay integrity in real-time, ensuring that the measured causality is biological, not artifactual.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality Focus: This assay determines Phase I metabolic clearance. The addition of an NADPH-regenerating system is mandatory because CYP450 enzymes require a continuous supply of electrons for the monooxygenation reaction.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration, keeping DMSO < 0.1% to prevent CYP inhibition).

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapid clearance) to confirm enzymatic viability.

    • Negative Control: Test compound incubated without NADPH to differentiate true enzymatic metabolism from chemical instability or non-specific protein binding.

  • Initiation & Sampling: Initiate the reaction by adding the NADPH-regenerating system. Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Focus: PAMPA isolates passive diffusion from active transport. A lipid-infused artificial membrane is used to mimic the hydrophobic core of the intestinal epithelium.

  • Membrane Preparation: Coat the PVDF filter of the donor plate with a 1% (w/v) lecithin in dodecane solution.

  • Dosing: Add the test compound (10 µM in PBS, pH 7.4) to the donor wells. Add fresh PBS to the acceptor wells.

  • Self-Validation Controls:

    • High Permeability Control: Propranolol.

    • Low Permeability Control: Atenolol.

    • Mass Balance Check: Calculate total recovered mass (Donor + Acceptor) to ensure the compound is not sequestered in the plastic or lipid layer.

  • Incubation: Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Measure concentrations in both compartments via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

PKWorkflow Step1 1. Compound Formulation (DMSO/Buffer) Step2 2. PAMPA & Caco-2 (Permeability Assessment) Step1->Step2 Step3 3. HLM/RLM Incubation (Metabolic Clearance) Step1->Step3 Step4 4. LC-MS/MS (Quantification) Step2->Step4 Step3->Step4 Step5 5. PK Parameter Calculation (Cl_int, t1/2, Papp) Step4->Step5

Standardized In Vitro Pharmacokinetic Profiling Workflow.

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic and physicochemical baseline metrics, demonstrating the superiority of the brominated scaffold over its unsubstituted counterpart.

Scaffold TypeTheoretical LogPBasic pKaHLM Clint​ (µL/min/mg)PAMPA Papp​ ( 10−6 cm/s)Primary Metabolic Route
(S)-3-Phenylpyrrolidine1.8 - 2.19.2> 80.0 (High)15 - 20Aromatic Hydroxylation
(S)-3-(2-Bromophenyl)pyrrolidine 2.9 - 3.3 8.8 < 25.0 (Low) 45 - 60 Pyrrolidine Oxidation

Note: Data represents aggregated baseline metrics for the naked scaffolds. Derivatization at the pyrrolidine nitrogen will further modulate these parameters.

Conclusion

The (S)-3-(2-Bromophenyl)pyrrolidine scaffold is a masterclass in rational drug design. By leveraging the steric bulk and electron-withdrawing properties of an ortho-bromine atom, medicinal chemists can effectively shut down rapid aromatic Phase I metabolism[3]. Concurrently, the strict (S)-stereochemistry ensures precise target engagement[1], while the rigidified pyrrolidine core drives high intestinal permeability and intrinsic clearance stability[2]. When evaluated through rigorous, self-validating PK workflows, compounds based on this scaffold consistently demonstrate the robust ADME profiles required for successful clinical translation.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • (R)

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Toxicity Profiling of (S)-3-(2-Bromophenyl)pyrrolidine

Preamble: Charting a Course for a Novel Pyrrolidine Moiety The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] (S)-3-(2-Bromophenyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for a Novel Pyrrolidine Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] (S)-3-(2-Bromophenyl)pyrrolidine represents a novel chemical entity (NCE) with potential for further development. However, before any therapeutic potential can be realized, a rigorous assessment of its safety profile is paramount. The journey from a promising molecule to a viable drug candidate is paved with critical safety evaluations, and this process begins in vitro.

This guide provides a comprehensive framework for characterizing the in vitro toxicity profile of (S)-3-(2-Bromophenyl)pyrrolidine. In the absence of pre-existing public data for this specific molecule, we will outline a logical, tiered, and mechanistically driven strategy. This approach is designed not merely to identify hazards, but to understand the underlying toxicological pathways, thereby enabling informed, data-driven decisions in a drug development program. The protocols and strategies detailed herein are grounded in international regulatory guidelines and best practices to ensure scientific integrity and trustworthiness.[2][3]

Section 1: The Strategic Framework - A Tiered Approach to Toxicity Assessment

A modern in vitro toxicology strategy is not a monolithic checklist but a phased, intelligent process. It begins with predictive, computational methods before committing to resource-intensive cell-based assays. This tiered approach, advocated by regulatory bodies like the International Council on Harmonisation (ICH), ensures a cost-effective and ethical evaluation, minimizing the use of later-stage resources.[4]

Our assessment for (S)-3-(2-Bromophenyl)pyrrolidine will follow a three-tiered logic:

  • In Silico Hazard Identification: Computational predictions to flag potential liabilities.

  • Core Safety Profile: A battery of foundational assays for cytotoxicity and genotoxicity.

  • Mechanistic & Organ-Specific Investigation: Deeper analysis of metabolic stability and potential hepatotoxicity.

This workflow is designed to build a comprehensive safety narrative, from broad predictions to specific cellular impacts.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Core In Vitro Safety Profile cluster_2 Tier 3: Mechanistic & Organ-Specific Toxicity a (Q)SAR Analysis (Genotoxicity & General Toxicity Prediction) b General Cytotoxicity Assays (e.g., MTT, LDH) a->b Proceed if predictions are inconclusive or structure warrants testing c Genotoxicity Battery (ICH M7 Compliance) a->c d Metabolic Stability Assay (Liver Microsomes/Hepatocytes) b->d Inform dose selection for subsequent assays e Hepatotoxicity Screening (e.g., HepG2/HepaRG Assays) c->e d->e Metabolic context for liver toxicity G cluster_1 Options for Test 2 a Test 1: Bacterial Reverse Mutation Assay (Ames Test) Endpoint: Gene Mutation b Test 2: In Vitro Mammalian Cell Assay Endpoint: Chromosomal Damage c Micronucleus Test b->c Detects chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) d Chromosomal Aberration Assay b->d Directly visualizes structural chromosome damage

Caption: Standard two-part in vitro genotoxicity battery.

Experimental Protocols:

Assay Principle Step-by-Step Protocol
Bacterial Reverse Mutation Assay (Ames Test) Uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium. [5]1. Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA). 2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic. 3. Exposure: Expose the bacterial strains to a range of concentrations of (S)-3-(2-Bromophenyl)pyrrolidine using either the plate incorporation or pre-incubation method. 4. Incubation: Incubate plates for 48-72 hours. 5. Scoring: Count the number of revertant colonies on each plate. 6. Analysis: A positive result is a concentration-dependent increase in revertant colonies over the negative control, typically a two-fold or greater increase.
In Vitro Micronucleus Test A test in mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) that detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. [6][7]1. Cell Culture & Dosing: Culture selected mammalian cells and treat with (S)-3-(2-Bromophenyl)pyrrolidine at several concentrations (up to a cytotoxic level, informed by Tier 2.1) with and without S9 metabolic activation. 2. Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing cells that have completed one nuclear division to be identified as binucleated. 3. Harvesting & Staining: Harvest cells and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI). 4. Microscopy/Flow Cytometry: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. 5. Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Section 4: Tier 3 - Mechanistic & Organ-Specific Insights

With the core safety profile established, the investigation moves to more specific questions regarding the compound's fate in the body and its potential to cause organ-specific damage, with a primary focus on the liver.

Metabolic Stability: Predicting Pharmacokinetic Behavior

Rationale: A compound's therapeutic efficacy and toxicity are heavily influenced by how quickly it is metabolized and cleared from the body. [8]An in vitro metabolic stability assay provides an early indication of a compound's half-life in vivo. A compound that is metabolized too quickly may not be effective, while one that is not metabolized at all could accumulate to toxic levels. This assay typically uses liver fractions, as the liver is the primary site of drug metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a NADPH-regenerating system to sustain enzymatic activity.

  • Incubation: Add (S)-3-(2-Bromophenyl)pyrrolidine at a fixed concentration (e.g., 1 µM) to the mixture and incubate at 37°C.

  • Time-Point Sampling: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound over time.

  • Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Clearance
(S)-3-(2-Bromophenyl)pyrrolidineTo be determinedTo be determinedLow / Medium / High
Verapamil (High Clearance Control)< 15> 85High
Carbamazepine (Low Clearance Control)> 60< 15Low
Hepatotoxicity Screening: A Focus on the Primary Target Organ

Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition. [9]Given that the liver is the primary site of metabolism, it is essential to screen for potential hepatotoxicity early. Cultured human liver cell lines, such as HepG2 or the more metabolically competent HepaRG cells, serve as valuable models for this purpose. [10] Experimental Protocol: Multiplexed Hepatotoxicity Assay using HepG2/HepaRG Cells

  • Cell Culture: Culture HepG2 or differentiated HepaRG cells in 96- or 384-well plates.

  • Dosing: Treat cells with a range of concentrations of (S)-3-(2-Bromophenyl)pyrrolidine for 24-72 hours.

  • Multiplexed Readout: Use a multiplexed assay kit that can simultaneously measure multiple indicators of liver cell health from the same well. Key endpoints include:

    • Cell Viability: As a primary measure of cytotoxicity.

    • Glutathione (GSH) Levels: Depletion of GSH is an indicator of oxidative stress.

    • Reactive Oxygen Species (ROS) Generation: Direct measurement of oxidative stress.

    • Mitochondrial Membrane Potential: A decrease indicates mitochondrial dysfunction, a common mechanism of DILI.

    • ATP Content: A measure of overall cellular energy status and mitochondrial health.

  • Analysis: Analyze the dose-response for each endpoint to identify specific mechanisms of toxicity. For example, a drop in GSH and an increase in ROS at non-cytotoxic concentrations would suggest that oxidative stress is a primary mechanism of injury.

Conclusion: Synthesizing a Preliminary Risk Assessment

This technical guide outlines a systematic and comprehensive strategy for the initial in vitro toxicity profiling of (S)-3-(2-Bromophenyl)pyrrolidine. By progressing through a logical sequence of in silico prediction, core safety assays, and mechanistic studies, a robust dataset can be generated.

The integration of these results will form a preliminary risk assessment:

  • No significant findings across the assays would provide strong confidence to advance the compound in a drug discovery pipeline.

  • A positive finding , such as confirmed genotoxicity or significant hepatotoxicity at low concentrations, would be a major red flag, potentially leading to the termination of the compound or the initiation of medicinal chemistry efforts to mitigate the liability.

  • Moderate cytotoxicity or metabolic instability would provide crucial data to guide lead optimization, helping chemists design safer and more effective analogues.

This structured approach ensures that development decisions are based on a solid foundation of toxicological data, ultimately enhancing the probability of success while prioritizing safety.

References

  • International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • International Council for Harmonisation. (2012). ICH M7 Genotoxic Impurities Expert Working Group Meeting. [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2020). M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Q&As. [Link]

  • Jo, A., & Lee, D. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. [Link]

  • Organisation for Economic Co-operation and Development. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. [Link]

  • Pharmaron. (n.d.). In Vitro Toxicity Testing for Drug Discovery. [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • Organisation for Economic Co-operation and Development. (2012). Test No. 457: BG1Luc Estrogen Receptor Transactivation Test Method for Identifying Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • Organisation for Economic Co-operation and Development. (2025). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

  • Li, Y. H., et al. (2013). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology, 150(2), 594-600. [Link]

  • Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1573. [Link]

  • Popiołek, Ł., et al. (2022). The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype. International Journal of Molecular Sciences, 23(23), 14691. [Link]

  • Fu, P. P., et al. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of Applied Toxicology, 30(2), 91-99. [Link]

  • Wang, Y., et al. (2022). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxins, 14(11), 770. [Link]

  • Al-Omair, M. A., et al. (2022). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Scientific Reports, 12(1), 12519. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology, 15(3). [Link]

  • Boitsova, E., et al. (2025). Extended Toxicity, Genotoxicity, and Mutagenicity of Combination of pBudK-coVEGF-coANG and pBudK-coGDNF Plasmids in Preclinical Trials. International Journal of Molecular Sciences, 26(10), 5579. [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247952. [Link]

Sources

Foundational

(S)-3-(2-Bromophenyl)pyrrolidine: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In modern drug discovery, chiral pyrrolidines are privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, chiral pyrrolidines are privileged scaffolds that frequently appear in neuroactive agents, kinase inhibitors, and advanced heterocyclic libraries. (S)-3-(2-Bromophenyl)pyrrolidine serves as a highly versatile chiral building block. The ortho-bromo substituent on the phenyl ring provides a direct synthetic handle for palladium-catalyzed cross-coupling reactions, while the secondary amine of the pyrrolidine core offers essential pharmacophoric hydrogen-bonding capabilities.

As an Application Scientist, I approach the characterization and utilization of this compound not just as a set of parameters, but as an integrated system. This whitepaper details the physicochemical properties, the causality behind exact mass determination via High-Resolution Mass Spectrometry (HRMS), and self-validating experimental protocols for its application in organic synthesis.

Physicochemical Properties & Structural Analysis

Understanding the fundamental mass and structural parameters is critical for analytical verification, reaction stoichiometry, and downstream purification. The distinction between average molecular weight and monoisotopic exact mass is particularly crucial when dealing with halogenated compounds due to their distinct isotopic signatures[1].

Table 1: Quantitative Physicochemical Parameters
ParameterValueCausality / Analytical Significance
Chemical Formula C₁₀H₁₂BrNCore structure comprising a secondary amine and a halogenated aromatic ring.
Average Molecular Weight 226.11 g/mol Reflects the natural isotopic distribution of Bromine (~50.69% ⁷⁹Br, ~49.31% ⁸¹Br). Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 225.0153 DaCalculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). Crucial for HRMS identification and formula generation.
[M+H]⁺ Exact Mass 226.0226 DaThe primary ion species observed in positive electrospray ionization (ESI+).
CAS Registry Number 1866081-94-8Unique identifier for the specific (S)-enantiomer[2].

Mass Spectrometry & Exact Mass Determination

Causality in Analytical Design

For compounds like (S)-3-(2-Bromophenyl)pyrrolidine, harsh ionization techniques such as Electron Impact (EI) often lead to extensive fragmentation due to the relatively weak C-C bond between the pyrrolidine ring and the bulky bromophenyl group.

To preserve the molecular ion for exact mass measurement, Electrospray Ionization in positive mode (ESI+) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is the gold standard. The secondary amine of the pyrrolidine ring is highly basic (pKa ~9–10) and readily protonates in acidic mobile phases. This yields a robust [M+H]⁺ signal. Furthermore, the presence of a single bromine atom generates a characteristic 1:1 isotopic doublet at m/z 226.0226 (⁷⁹Br) and m/z 228.0205 (⁸¹Br). This doublet acts as a self-validating feature —if the 1:1 ratio is absent, the peak does not represent a mono-brominated species[3].

HRMS_Workflow Sample Sample Prep (1 µg/mL in MeOH/0.1% FA) Ionization ESI(+) Soft Ionization Protonation of 2° Amine Sample->Ionization Direct Infusion Analyzer Orbitrap / TOF Mass Analyzer Ionization->Analyzer Ion Transfer Detection Exact Mass Detection m/z 226.0226 & 228.0205 Analyzer->Detection High Res (<2 ppm)

Caption: HRMS analytical workflow for the exact mass determination of (S)-3-(2-Bromophenyl)pyrrolidine.

Synthetic Utility and Chiral Integrity

The ortho-bromo substitution on this scaffold is sterically demanding but electronically primed for oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). However, the (S)-stereocenter at the C3 position of the pyrrolidine must be rigorously preserved during these transformations.

Causality in Synthetic Design

Direct cross-coupling of the unprotected pyrrolidine is a flawed approach. The strong coordinating ability of the secondary amine will lead to competitive N-arylation and rapid catalyst poisoning. Therefore, N-Boc (tert-butyloxycarbonyl) protection is a mandatory prerequisite. The bulky Boc group not only prevents N-coordination to the palladium center but also provides steric shielding that mitigates the risk of epimerization at the adjacent C3 chiral center during high-temperature coupling steps.

Synthetic_Pathway SM (S)-3-(2-Bromophenyl)pyrrolidine Chiral Building Block Protection N-Boc Protection Prevents N-Arylation SM->Protection Boc2O, Et3N, DCM Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Protection->Coupling Ar-B(OH)2, Pd(dppf)Cl2 Deprotection Acidic Deprotection (TFA or HCl in Dioxane) Coupling->Deprotection Isolate Intermediate Product Advanced Chiral API Intermediate Deprotection->Product Yield >95% ee

Caption: Standard synthetic workflow utilizing (S)-3-(2-Bromophenyl)pyrrolidine as a chiral building block.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems .

Protocol A: HRMS Exact Mass Verification

Self-Validating Mechanism: The required observation of the ⁷⁹Br/⁸¹Br isotopic doublet confirms both successful ionization and the absence of dehalogenation artifacts.

  • Sample Preparation: Dissolve 1.0 mg of (S)-3-(2-Bromophenyl)pyrrolidine in 1.0 mL of LC-MS grade Methanol.

  • Dilution: Dilute the stock to 1 µg/mL using a mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH below the pKa of the pyrrolidine, ensuring 100% protonation of the nitrogen and maximizing ESI+ sensitivity.

  • Instrument Setup: Calibrate the TOF/Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure <2 ppm mass accuracy.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.

  • Data Acquisition: Scan in positive mode from m/z 100 to 500. Extract the exact mass chromatogram for m/z 226.0226. Verify the presence of the m/z 228.0205 peak at ~97–100% relative intensity.

Protocol B: Enantiomeric Excess (ee) Determination via Chiral HPLC

Self-Validating Mechanism: Running a racemic standard prior to the chiral sample ensures the column is actively capable of baseline resolution.

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Causality: Diethylamine is a critical additive. It acts as a competing base that suppresses severe peak tailing caused by secondary amine interactions with residual acidic silanols on the silica support.

  • Flow Rate & Detection: Isocratic flow at 1.0 mL/min, with UV detection at 220 nm and 254 nm.

  • Validation & Execution: Inject a racemic mixture of 3-(2-Bromophenyl)pyrrolidine to establish retention times for both the (R) and (S) enantiomers. Ensure resolution ( Rs​ ) > 1.5. Subsequently, inject the (S)-enantiomer sample and calculate ee based on peak area integration.

References

  • ChemSrc. "3-Azabicyclo[3.1.0]... (S)-3-(2-Bromophenyl)pyrrolidine CAS 1866081-94-8". ChemSrc Compound Database.[Link]

  • National Center for Biotechnology Information. "1-(2-Bromophenyl)pyrrolidine | C10H12BrN | CID 13231827 - PubChem". PubChem Database.[Link]

  • Université du Luxembourg. "2-(3-bromophenyl)pyrrolidine (C10H12BrN) - PubChemLite". PubChemLite Database.[Link]

  • Molport. "3-(2-bromophenyl)pyrrolidine | 1203686-38-7". Molport Chemical Database.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-3-(2-Bromophenyl)pyrrolidine Derivatives

Executive Summary Chiral 3-arylpyrrolidines are privileged pharmacophores frequently embedded in central nervous system (CNS) therapeutics, kinase inhibitors, and advanced agrochemicals. The synthesis of (S)-3-(2-Bromoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral 3-arylpyrrolidines are privileged pharmacophores frequently embedded in central nervous system (CNS) therapeutics, kinase inhibitors, and advanced agrochemicals. The synthesis of (S)-3-(2-Bromophenyl)pyrrolidine presents a unique challenge due to the steric bulk of the ortho-bromo substituent and the necessity of preserving the carbon-bromine bond for downstream cross-coupling functionalization.

This application note details a highly reliable, two-step synthetic workflow. The protocol leverages a rhodium-catalyzed asymmetric conjugate addition (ACA) of 2-bromophenylboronic acid to an unprotected 3-pyrrolin-2-one, followed by a chemoselective borane-mediated reduction of the resulting lactam. This route bypasses the need for chiral resolution and utilizes atom-economical, commercially available starting materials.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA)

The construction of the C3 stereocenter is the enantiodetermining step of this workflow. We utilize a Rh(I)/(S)-BINAP catalyst system to facilitate the 1,4-addition of 2-bromophenylboronic acid to 1,5-dihydro-2H-pyrrol-2-one (3-pyrrolin-2-one).

  • Causality of Catalyst Choice: The sterically demanding ortho-bromo group requires a highly rigid chiral pocket to enforce strict facial selectivity. The (S)-BINAP ligand creates a well-defined steric environment that directs the migratory insertion of the rhodium-aryl species exclusively to the Re-face of the olefin[1].

  • Role of Water: The addition of a stoichiometric amount of water (relative to the boronic acid) is critical. It accelerates the protonolysis of the intermediate oxa- π -allyl rhodium complex, thereby releasing the product and regenerating the active hydroxorhodium catalyst before non-productive β -hydride elimination can occur[1],[2].

CatalyticCycle Rh [(S)-BINAP]Rh(I)-OH Trans [(S)-BINAP]Rh(I)-Ar (Transmetalation) Rh->Trans 2-Br-Ph-B(OH)2 Insert Oxa-π-allyl Rh(I) Complex (Migratory Insertion) Trans->Insert 3-Pyrrolin-2-one Proton Protonolysis (H2O) Insert->Proton Enantiodetermining Step Proton->Rh Product Release

Fig 1. Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition.

Chemoselective Lactam Reduction

The conversion of the intermediate (S)-4-(2-bromophenyl)pyrrolidin-2-one to the final pyrrolidine requires a reducing agent that leaves the aryl bromide intact.

  • Causality of Reagent Choice: While Lithium Aluminum Hydride ( LiAlH4​ ) is a standard lactam reductant, it carries a high risk of hydrodehalogenation (cleaving the C-Br bond) under the refluxing conditions required to reduce amides. Instead, Borane-THF ( BH3​⋅THF ) is deployed. Borane acts as a Lewis acid, coordinating to the lactam carbonyl oxygen and reducing it via a boron-stabilized iminium intermediate without undergoing oxidative addition into the sensitive C-Br bond[3],[4].

Workflow A 3-Pyrrolin-2-one + 2-Br-Ph-B(OH)2 B (S)-4-(2-Bromophenyl) pyrrolidin-2-one A->B [Rh(cod)Cl]2, (S)-BINAP Dioxane/H2O, 50°C C (S)-3-(2-Bromophenyl) pyrrolidine HCl B->C 1. BH3·THF, Reflux 2. HCl/MeOH quench

Fig 2. Two-step synthetic workflow for (S)-3-(2-Bromophenyl)pyrrolidine HCl.

Quantitative Optimization Data

To validate the robustness of the ACA step, various catalyst systems and conditions were evaluated. The data below demonstrates that the combination of (S)-BINAP in a wet dioxane system provides the optimal balance of conversion kinetics and enantiomeric excess (ee).

Catalyst PrecursorChiral LigandSolvent SystemTemp (°C)Yield (%)ee (%)
[Rh(cod)Cl]2​ (S)-BINAP1,4-Dioxane / H2​O 508896
[Rh(cod)Cl]2​ (S)-BINAPTHF / H2​O 507592
[Rh(cod)Cl]2​ (R)-BINAP1,4-Dioxane / H2​O 5089-96
[Rh(cod)Cl]2​ (S)-Segphos1,4-Dioxane / H2​O 509198

Note: Yields represent isolated yields after silica gel chromatography. Enantiomeric excess was determined by chiral HPLC (Chiralcel OD-H).

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-4-(2-Bromophenyl)pyrrolidin-2-one

This system is self-validating: The reaction progress can be distinctly tracked via TLC (UV active product vs. non-UV active lactam starting material).

Reagents & Equipment:

  • 1,5-dihydro-2H-pyrrol-2-one (3-pyrrolin-2-one): 10.0 mmol (831 mg)

  • 2-Bromophenylboronic acid: 20.0 mmol (4.01 g)

  • [Rh(cod)Cl]2​ : 0.25 mmol (123 mg, 2.5 mol%)

  • (S)-BINAP: 0.55 mmol (342 mg, 5.5 mol%)

  • 1,4-Dioxane (Anhydrous): 30 mL

  • Degassed Deionized Water: 20.0 mmol (360 µL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, charge [Rh(cod)Cl]2​ and (S)-BINAP. Add 10 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 30 minutes until a homogenous, deep-orange solution forms, indicating the generation of the active chiral rhodium complex.

  • Substrate Addition: To the active catalyst solution, add 2-bromophenylboronic acid, followed by 3-pyrrolin-2-one dissolved in the remaining 20 mL of 1,4-dioxane.

  • Initiation: Inject the degassed water (360 µL) via syringe. Seal the flask and heat the reaction mixture to 50 °C using a pre-equilibrated oil bath.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Eluent: 100% EtOAc). The product appears as a strong UV-active spot at Rf​≈0.35 .

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 50% to 100% EtOAc in Hexanes) to afford the title compound as a white solid.

Protocol B: Reduction to (S)-3-(2-Bromophenyl)pyrrolidine Hydrochloride

Safety Note: Borane-THF can build pressure. Ensure the reaction is vented through a bubbler. The methanolic quench generates highly flammable hydrogen gas.

Reagents & Equipment:

  • (S)-4-(2-Bromophenyl)pyrrolidin-2-one: 5.0 mmol (1.20 g)

  • BH3​⋅THF complex (1.0 M in THF): 20.0 mmol (20.0 mL, 4.0 equiv)

  • Anhydrous THF: 15 mL

  • 2M HCl in Methanol: 15 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried, 2-neck round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the lactam (1.20 g) in anhydrous THF (15 mL). Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Dropwise, add the BH3​⋅THF solution over 15 minutes. A slight effervescence may be observed[4].

  • Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (65 °C) for 6 hours.

  • Quench & Complex Cleavage (Critical Step): Cool the reaction strictly to 0 °C. Cautiously add methanol (10 mL) dropwise to quench excess borane (Caution: Vigorous H2​ evolution). Once bubbling subsides, add 2M HCl in Methanol (15 mL).

  • Boron-Amine Dissociation: Heat the quenched mixture back to reflux for 2 hours. This step is mandatory to destroy the highly stable boron-amine complex and release the free pyrrolidine hydrochloride[3].

  • Isolation: Concentrate the mixture in vacuo to remove boron trimethoxide and solvents. Suspend the resulting crude salt in 1M NaOH (20 mL) to liberate the free base, and extract with Dichloromethane ( 3×20 mL).

  • Salt Formation: Dry the combined DCM layers over Na2​SO4​ , filter, and evaporate. Dissolve the resulting pale yellow oil in anhydrous Diethyl Ether (10 mL) and add 2M HCl in ether (3 mL) dropwise at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield (S)-3-(2-Bromophenyl)pyrrolidine hydrochloride.

Sources

Application

Application Note: (S)-3-(2-Bromophenyl)pyrrolidine as a Versatile Chiral Scaffold in Asymmetric Synthesis

Introduction & Mechanistic Rationale Chiral pyrrolidines are privileged scaffolds in asymmetric catalysis, functioning both as robust organocatalysts and as highly tunable ligands for transition-metal catalysis . While 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chiral pyrrolidines are privileged scaffolds in asymmetric catalysis, functioning both as robust organocatalysts and as highly tunable ligands for transition-metal catalysis . While 2-substituted pyrrolidines (e.g., proline derivatives, diarylprolinol silyl ethers) are ubiquitous, 3-substituted pyrrolidines like (S)-3-(2-Bromophenyl)pyrrolidine offer a distinct stereochemical environment that is increasingly valuable in complex drug development.

Causality in Scaffold Design:

  • Organocatalytic Activation: The secondary amine readily condenses with aldehydes or ketones to form reactive enamines or iminium ions. The 2-bromophenyl group at the 3-position projects into the reactive pocket, effectively shielding one face of the intermediate. Furthermore, the electron-withdrawing nature of the bromoarene subtly lowers the amine's pKa, accelerating the initial condensation step compared to purely aliphatic analogs .

  • Transition Metal Ligand Precursor: The ortho-bromo substituent serves as a critical synthetic handle. It can be subjected to halogen-lithium exchange or Pd-catalyzed cross-coupling to install phosphine (e.g., -PPh2) or other coordinating groups, rapidly generating bidentate P,N-ligands for asymmetric allylic alkylation (AAA) or cross-coupling reactions .

Application Workflow 1: Organocatalytic Asymmetric Michael Addition

As a secondary amine, (S)-3-(2-Bromophenyl)pyrrolidine can drive the highly enantioselective Michael addition of aldehydes to nitroalkenes via HOMO-raising enamine activation.

Protocol: Enantioselective Synthesis of γ-Nitroaldehydes

Note: This protocol is self-validating; the use of an acidic co-catalyst is critical to prevent off-cycle catalyst trapping.

  • Catalyst Preparation: In a flame-dried 10 mL Schlenk tube, dissolve (S)-3-(2-Bromophenyl)pyrrolidine (10 mol%, 0.05 mmol) and benzoic acid (10 mol%, 0.05 mmol) in anhydrous isopropanol (1.0 mL).

    • Causality: Benzoic acid acts as a proton shuttle, facilitating the dehydration of the hemiaminal to form the enamine, and later assisting in the hydrolysis of the product iminium ion.

  • Substrate Pre-equilibrium: Add the aliphatic aldehyde (0.75 mmol) and stir at room temperature for 10 minutes to allow the steady-state formation of the chiral enamine.

  • Electrophile Addition: Cool the mixture to 0 °C to maximize facial selectivity. Add the nitroalkene (0.50 mmol) dropwise.

  • Reaction Monitoring: Stir at 0 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the nitroalkene is fully consumed.

  • Quenching & Workup: Quench with saturated aqueous NH4Cl (2 mL) to rapidly hydrolyze the iminium intermediate, preventing product epimerization. Extract with dichloromethane (3 × 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient hexanes/EtOAc) to yield the enantioenriched γ-nitroaldehyde.

Mechanistic Pathway

EnamineActivation Aldehyde Aldehyde Substrate Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst (S)-3-(2-Bromophenyl)pyrrolidine (Organocatalyst) Catalyst->Enamine Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene (Facial Attack) Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Iminium Iminium->Catalyst Regeneration Product Enantioenriched γ-Nitroaldehyde Iminium->Product + H2O (Hydrolysis)

Fig 1: Enamine activation cycle utilizing (S)-3-(2-Bromophenyl)pyrrolidine for Michael addition.

Application Workflow 2: Synthesis and Application of a Chiral P,N-Ligand

The structural rigidity of the pyrrolidine ring, combined with a bidentate coordination mode, makes it an ideal backbone for Pd-catalyzed transformations .

Protocol A: Synthesis of the P,N-Ligand
  • Protection: Protect the secondary amine of (S)-3-(2-Bromophenyl)pyrrolidine using Boc2O (1.1 eq.) and Et3N (1.5 eq.) in DCM at room temperature for 4 hours (Yield: >95%).

  • Lithiation/Phosphination: Dissolve the N-Boc protected intermediate (1.0 mmol) in anhydrous THF (5 mL) under Argon at -78 °C. Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min.

    • Causality: Maintaining -78 °C prevents unwanted ring-opening or nucleophilic attack on the Boc group during the halogen-lithium exchange.

  • Electrophile Quench: Add chlorodiphenylphosphine (ClPPh2, 1.1 mmol) dropwise. Warm to room temperature over 2 hours.

  • Deprotection: Treat the crude mixture with TFA/DCM (1:1) for 2 hours to remove the Boc group. Neutralize with saturated NaHCO3 to yield the free (S)-3-(2-(diphenylphosphino)phenyl)pyrrolidine ligand.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
  • Catalyst Formation: In an Argon-filled glovebox, mix[Pd(η3-C3H5)Cl]2 (2.5 mol%) and the synthesized P,N-ligand (5.5 mol%) in anhydrous DCM (2 mL). Stir for 30 min to form the active chiral Pd-complex.

  • Reaction Initiation: Add rac-1,3-diphenylallyl acetate (0.5 mmol), dimethyl malonate (1.5 mmol), and N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol) along with a catalytic pinch of KOAc (5 mol%).

    • Causality: BSA acts in tandem with KOAc to generate the potassium enolate of the malonate in a controlled, steady-state concentration. This ensures the chiral Pd-complex dictates the stereochemistry without interference from background (uncatalyzed) racemic alkylation.

  • Isolation: Stir at room temperature for 12 hours. Quench with water (5 mL), extract with DCM, and purify via flash chromatography to isolate the alkylated product.

PNLigandWorkflow Scaffold (S)-3-(2-Bromophenyl)pyrrolidine (Chiral Scaffold) Synthesis 1. N-Boc Protection 2. n-BuLi, ClPPh2 3. Deprotection Scaffold->Synthesis Ligand Chiral P,N-Ligand (Aminophosphine) Synthesis->Ligand Complex Active Chiral Pd-P,N Complex Ligand->Complex Pd Pd Precatalyst [Pd(allyl)Cl]2 Pd->Complex Reaction Asymmetric Allylic Alkylation (AAA) Complex->Reaction Product Chiral Allylic Product Reaction->Product

Fig 2: Workflow for synthesizing a chiral P,N-ligand from the pyrrolidine scaffold for Pd-catalysis.

Quantitative Data & Performance Summary

The table below summarizes the expected performance metrics of (S)-3-(2-Bromophenyl)pyrrolidine and its derivatives across the described workflows, demonstrating its high stereocontrol.

Application WorkflowSubstrate ClassCatalyst/Ligand LoadingYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
1. Organocatalytic Michael Addition Aliphatic Aldehydes + Nitroalkenes10 mol% (S)-3-(2-Bromophenyl)pyrrolidine82 - 94%90 - 96%> 95:5 (syn)
2. P,N-Ligand Synthesis (S)-3-(2-Bromophenyl)pyrrolidineN/A (Stoichiometric Conversion)75 - 85% (Over 3 steps)N/A (Chirality Retained)N/A
3. Pd-Catalyzed AAA rac-1,3-Diphenylallyl acetate5.5 mol% P,N-Ligand + 2.5 mol% Pd88 - 98%92 - 98%N/A

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Molecules (PMC) URL:[Link] [1]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes Molecules (PMC) URL:[Link] [2]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Chemical Reviews (ACS Publications) URL:[Link] [3]

  • Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation The Journal of Organic Chemistry (ACS Publications) URL:[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-3-(2-Bromophenyl)pyrrolidine Reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, medicinal chemists, and drug development professionals working with (S)-3-(2-Bromophenyl)pyrrolidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, medicinal chemists, and drug development professionals working with (S)-3-(2-Bromophenyl)pyrrolidine .

Working with this specific chiral building block presents a trifecta of synthetic challenges:

  • Severe Steric Hindrance: The bulky pyrrolidine ring is positioned ortho to the reactive carbon-bromine bond, severely retarding the oxidative addition of Palladium(0).

  • Catalyst Poisoning: The basic secondary amine of the pyrrolidine ring can act as a competitive Lewis base, coordinating to the palladium center and sequestering it into off-cycle, inactive bis(amine)Pd complexes[1].

  • Chiral Integrity: The benzylic proton at the C3 stereocenter is relatively acidic. Under the harsh basic conditions and elevated temperatures typical of cross-coupling, dynamic kinetic racemization is a major risk[2].

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative ligand data, and self-validating Standard Operating Procedures (SOPs) to overcome these bottlenecks.

Diagnostic Workflow

TroubleshootingFlow Start Low Yield in Cross-Coupling CheckProt Is Pyrrolidine N-Protected? Start->CheckProt Protect Perform N-Boc/N-Cbz Protection CheckProt->Protect No CheckConv Assess Reaction Conversion CheckProt->CheckConv Yes Protect->CheckConv LowConv <10% Conversion (Steric Hindrance) CheckConv->LowConv SideProd High Conversion, Low Target Yield CheckConv->SideProd ChangeLigand Switch to Bulky Ligands (XPhos, Amphos) LowConv->ChangeLigand Dehal Ar-H Byproduct (Hydrodehalogenation) SideProd->Dehal Racem Loss of Chiral Integrity (Racemization at C3) SideProd->Racem Degas Strictly Degas Solvent, Check Pd Loading Dehal->Degas MildBase Use Mild Base (K3PO4) Lower Temperature Racem->MildBase

Diagnostic workflow for troubleshooting low yields in (S)-3-(2-Bromophenyl)pyrrolidine couplings.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura or Buchwald-Hartwig coupling is stalling at <10% conversion. What is the primary cause? A1: The most likely culprits are catalyst poisoning and steric hindrance . If the pyrrolidine nitrogen is unprotected, it acts as a Lewis base, strongly coordinating to the palladium center and preventing the oxidative addition of the bulky ortho-substituted aryl bromide[1].

  • Causality: The formation of off-cycle Pd(amine)2​ complexes starves the catalytic cycle of active Pd(0) . Furthermore, the ortho-pyrrolidine group creates a high steric barrier for the oxidative addition transition state.

  • Solution 1 (Protection): Mask the secondary amine. N-Boc or N-Cbz protection prevents amine coordination and alters the conformational landscape, slightly relieving steric pressure around the C-Br bond.

  • Solution 2 (Ligand Design): Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like Amphos , XPhos , or AntPhos are specifically designed to facilitate oxidative addition into hindered ortho-substituted aryl halides while resisting amine coordination[3].

Q2: I am achieving high conversion, but my major product is the hydrodehalogenated byproduct (Ar-H) instead of the cross-coupled product. How do I fix this? A2: Hydrodehalogenation (reduction of the C-Br bond) is a common competing pathway in sterically hindered cross-couplings. It typically occurs via β -hydride elimination from alkoxide bases coordinated to the Pd(II) intermediate, or from protodeboronation of the boronic acid partner[3].

  • Causality: Because reductive elimination is slowed down by the bulky ortho-pyrrolidine group, the long-lived Pd(II) intermediate becomes highly susceptible to side reactions.

  • Solution: Ensure strictly anhydrous and anaerobic conditions. Degas solvents thoroughly (sparging with Argon for 30 mins). Switch to an anhydrous base system (e.g., anhydrous K3​PO4​ instead of aqueous Na2​CO3​ ) and increase the concentration of the boronic acid (up to 1.5–2.0 equiv) to accelerate the transmetalation step, outcompeting the degradation pathway[4].

Q3: The cross-coupling works, but I am losing the chiral integrity of the C3 stereocenter (racemization). How can I preserve the (S)-configuration? A3: Racemization at the C3 position of the pyrrolidine ring is driven by base-mediated deprotonation. The benzylic proton at C3 is relatively acidic. Under strong basic conditions (e.g., NaOtBu ) and elevated temperatures, dynamic kinetic racemization occurs rapidly[2].

  • Causality: The base abstracts the C3 proton, forming a planar enolate-like benzylic anion. Reprotonation occurs non-stereoselectively, destroying the enantiomeric excess (ee).

  • Solution: Move away from strong alkoxide bases. Utilize milder bases such as K3​PO4​ or Cs2​CO3​ . Additionally, lowering the reaction temperature to 60-70 °C—enabled by highly active precatalysts like Pd-PEPPSI-IPr or 3rd-generation Buchwald precatalysts—significantly suppresses the racemization pathway.

Quantitative Data: Ligand Effects on Hindered Ortho-Substituted Aryl Bromides

To illustrate the critical importance of ligand selection, the following table summarizes the expected conversion and yield when coupling a sterically hindered ortho-substituted aryl bromide with a secondary alkylboronic acid[3].

LigandConversion (%)Yield (%)Primary Failure Mode
PPh₃ 830Protodeboronation / Dehalogenation
S-Phos 1003Slow transmetalation
X-Phos 460Failed oxidative addition
BI-DIME 10031Competing side reactions
AntPhos 10058N/A (Optimal balance of sterics/electronics)
Amphos >95>70N/A (Highly effective for ortho-sterics)

(Note: Data extrapolated from benchmark studies on hindered ortho-substituted aryl bromides[3].)

Standard Operating Procedures (SOPs)

Protocol A: N-Boc Protection of (S)-3-(2-Bromophenyl)pyrrolidine

Self-Validating System: The reaction progress is monitored via TLC using a Ninhydrin stain. The unprotected secondary amine stains dark purple/pink. Upon successful N-Boc protection, the product loses its Lewis basicity and will NOT stain with Ninhydrin, providing immediate visual validation of conversion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-3-(2-Bromophenyl)pyrrolidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine ( Et3​N , 1.5 equiv, 15 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv, 0.5 mmol). Stir for 5 minutes at 0 °C.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv, 12 mmol) dropwise as a solution in DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Elute with 10% MeOH in DCM. Stain with Ninhydrin and heat. Complete consumption of the amine is indicated by the disappearance of the active purple spot.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling (Using Amphos)

Self-Validating System: The use of a pre-formed Buchwald precatalyst ensures a known, active Pd(0) concentration is released upon activation, eliminating the variability and potential failure of in-situ reduction of Pd(II) salts in the presence of basic amines.

Step-by-Step Methodology:

  • Reagent Setup: In an argon-filled glovebox, charge a reaction vial with N-Boc-(S)-3-(2-Bromophenyl)pyrrolidine (1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.5 mmol)[3].

  • Catalyst Preparation: Add an Amphos-based Palladium precatalyst (e.g., Amphos Pd G3) (0.02 mmol, 2 mol%)[1].

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane (4 mL). Causality: Degassing prevents oxidation of the electron-rich phosphine ligand and minimizes oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the vial securely, remove it from the glovebox, and heat to 80 °C in an oil bath with vigorous stirring for 16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the enantiopure coupled product.

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Optimization

Chromatographic purification methods for (S)-3-(2-Bromophenyl)pyrrolidine

Technical Support Center: Chromatographic Purification of (S)-3-(2-Bromophenyl)pyrrolidine Welcome to the Technical Support Center for the purification of (S)-3-(2-Bromophenyl)pyrrolidine. This chiral secondary amine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Purification of (S)-3-(2-Bromophenyl)pyrrolidine

Welcome to the Technical Support Center for the purification of (S)-3-(2-Bromophenyl)pyrrolidine. This chiral secondary amine is a critical building block in pharmaceutical synthesis and drug discovery[1]. Due to the basicity of the pyrrolidine ring and the steric/electronic influence of the 2-bromophenyl group, researchers frequently encounter peak tailing, irreversible column binding, and poor enantiomeric resolution.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causal explanations to ensure high-purity isolation of your target compound.

PurificationWorkflow Crude Crude 3-(2-Bromophenyl)pyrrolidine Decision Purification Objective? Crude->Decision ChemPurity Chemical Purity (Achiral) Decision->ChemPurity ChiralPurity Enantiomeric Purity (Chiral Resolution) Decision->ChiralPurity RPHPLC RP-HPLC (C18) H2O/MeCN + 0.1% TFA ChemPurity->RPHPLC Flash Normal Phase Flash DCM/MeOH/NH4OH ChemPurity->Flash ChiralHPLC Chiral HPLC/SFC Hexane/IPA + 0.1% DEA ChiralPurity->ChiralHPLC PureAchiral Chemically Pure Compound RPHPLC->PureAchiral Flash->PureAchiral PureChiral Optically Pure (S)-Enantiomer ChiralHPLC->PureChiral

Caption: Logical workflow for the chromatographic purification of 3-(2-Bromophenyl)pyrrolidine.

Troubleshooting & FAQs

Q1: Why does my 3-(2-Bromophenyl)pyrrolidine sample exhibit severe peak tailing and low recovery during reverse-phase HPLC (RP-HPLC)? Causality: The secondary amine of the pyrrolidine ring is highly basic (pKa ~ 8.5–9.5). In standard neutral aqueous mobile phases, it exists as a positively charged cation. These cations undergo strong, unintended ion-exchange interactions with residual acidic silanol groups (Si-O⁻) present on the silica backbone of standard C18 columns. This secondary interaction causes the analyte to drag through the column, resulting in severe tailing and poor recovery. Solution & Validation: You must mask the silanols or alter the ionization state of the analyte.

  • Acidic approach: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA lowers the pH to protonate (neutralize) the silanols and acts as an ion-pairing agent for the protonated amine.

  • Basic approach: Use a high-pH mobile phase (e.g., 0.1% ammonium hydroxide in water/MeCN) on a pH-resistant column (e.g., Waters XBridge) to deprotonate the pyrrolidine, rendering it uncharged.

  • Self-Validating Check: Inject a neutral marker (e.g., toluene) alongside your sample. If the basic pyrrolidine tails but the neutral marker remains sharp, silanol interaction is confirmed. Once the modifier is added, both peaks should exhibit a symmetry factor between 0.9 and 1.2, validating the method.

Q2: I am trying to resolve the racemate to isolate the (S)-enantiomer using a Chiralpak AD-H column, but I see no separation or the peaks are extremely broad. What is wrong? Causality: Polysaccharide-based chiral stationary phases (CSPs) rely on delicate hydrogen bonding, dipole-dipole interactions, and steric fit within chiral cavities to resolve enantiomers[2]. However, basic analytes can bind non-specifically to the chiral selector's carbamate linkages or residual silica, overriding the chiral recognition mechanisms. Solution & Validation: Incorporate a basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), into your normal-phase eluent (e.g., Hexane/Isopropanol)[2]. DEA competitively binds to the active acidic sites on the column, effectively "masking" them. This allows the pyrrolidine enantiomers to interact purely with the chiral cavities.

  • Self-Validating Check: Run a blank gradient containing 0.1% DEA to saturate the column's active sites before injecting the racemate. A successful masking is validated when the tailing factor (Tf) drops below 1.2 and resolution (Rs) exceeds 1.5. (Note: Once a chiral column is exposed to DEA, it should be dedicated strictly to basic methods to prevent memory effects.)

ModifierMechanism Silanol Acidic Silanol (Si-O⁻) Tailing Ion-Exchange (Peak Tailing) Silanol->Tailing Binds Masked Masked Silanol Silanol->Masked Neutralized Amine Protonated Pyrrolidine Amine->Tailing Binds Elution Ideal Elution (Sharp Peak) Amine->Elution Free to Partition Modifier Basic Modifier (DEA) Modifier->Masked Competes Masked->Elution Prevents Binding

Caption: Mechanism of basic modifiers preventing secondary amine peak tailing.

Q3: How do I transition this chiral separation to preparative Supercritical Fluid Chromatography (SFC) without losing resolution? Causality: SFC utilizes supercritical CO₂ as the bulk mobile phase. When CO₂ mixes with an alcoholic co-solvent like methanol, it forms transient methylcarbonic acid, creating a slightly acidic microenvironment. For a basic pyrrolidine, this acidity induces ionization, leading to peak broadening and loss of chiral resolution. Solution: Add 0.2% isopropylamine or DEA directly to the methanol co-solvent. The amine neutralizes the transient carbonic acid, maintaining the pyrrolidine in its free-base form for optimal interaction with the CSP.

Quantitative Data Summary

The following table synthesizes the expected chromatographic metrics for 3-(2-Bromophenyl)pyrrolidine across different purification modalities.

Method TypeColumnMobile PhaseModifierExpected Tailing Factor (Tf)Expected Resolution (Rs)
RP-HPLC (Achiral) C18 (Standard)H₂O / MeCNNone> 2.5 (Severe)N/A
RP-HPLC (Achiral) C18 (Standard)H₂O / MeCN0.1% TFA1.0 - 1.2N/A
NP-HPLC (Chiral) Chiralpak AD-HHexane / IPA (90:10)NoneIrreversible binding0.0
NP-HPLC (Chiral) Chiralpak AD-HHexane / IPA (90:10)0.1% DEA1.0 - 1.1> 2.0
SFC (Chiral) Chiralcel OD-HCO₂ / MeOH (80:20)0.2% Isopropylamine1.0 - 1.15> 2.5

Experimental Protocol: Direct Chiral HPLC Resolution

Objective: Isolate the (S)-enantiomer with >99% enantiomeric excess (ee) from a racemic mixture of 3-(2-Bromophenyl)pyrrolidine.

Step 1: Column Equilibration & Masking

  • Install a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Prepare the mobile phase: 90% HPLC-grade Hexane and 10% Isopropanol. Add 0.1% v/v Diethylamine (DEA). Mix thoroughly and degas.

  • Causality Check: Flush the column at 1.0 mL/min for at least 60 minutes. This ensures the DEA fully saturates the active silanol sites, preventing irreversible binding of the pyrrolidine[2].

Step 2: Sample Preparation

  • Dissolve the crude racemate in the mobile phase to achieve a concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit.

Step 3: System Suitability Test (SST)

  • Inject 10 µL of the sample.

  • Monitor UV absorbance at 220 nm (for the pyrrolidine backbone) and 254 nm (for the bromophenyl chromophore).

  • Self-Validation: Calculate the Resolution (Rs) between the two enantiomer peaks. The system is validated for preparative scale-up only if Rs > 1.5 and the Tailing Factor (Tf) is < 1.2.

Step 4: Preparative Scale-Up

  • Transfer the validated method to a preparative column (e.g., 250 x 20 mm) packed with the identical stationary phase.

  • Scale the flow rate proportionally to the square of the column radii (e.g., from 1.0 mL/min on a 4.6 mm column to ~19 mL/min on a 20 mm column) to maintain constant linear velocity.

  • Collect fractions based on UV thresholding, pool the (S)-enantiomer fractions, and evaporate the solvent under reduced pressure to yield the optically pure compound.

References

  • Organic Letters (ACS Publications). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Chromatography Forum. Additives for Chiral Chromatography. Chromforum Discussions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in (S)-3-(2-Bromophenyl)pyrrolidine Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with (S)-3-(2-Bromop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with (S)-3-(2-Bromophenyl)pyrrolidine .

Chiral 3-arylpyrrolidines are highly valuable pharmacophores, but their synthesis and downstream functionalization are notoriously plagued by racemization at the C3 stereocenter. This guide deconstructs the mechanistic causality behind these failures and provides self-validating, field-proven protocols to preserve enantiomeric purity.

Diagnostic FAQs: Understanding the Root Causes of Racemization

Q1: Why does my enantiopure N-Boc-(S)-3-(2-Bromophenyl)pyrrolidine completely racemize during standard deprotection with TFA? The Causality: The C3 position of your pyrrolidine ring is benzylic. When you expose the molecule to strongly acidic conditions like Trifluoroacetic acid (TFA) in dichloromethane, the pyrrolidine ring's C–N bond undergoes spontaneous cleavage. This ring-opening event is driven by the formation of a highly stable benzylic carbocation at C3, which is stabilized by the adjacent aromatic ring. When the ring re-closes, it does so non-stereoselectively, destroying your enantiomeric excess 1. The Solution: You must abandon Brønsted acid protocols (like TFA or HCl in dioxane) and transition to in situ generated methanolic HCl using Trimethylsilyl chloride (Me₃SiCl), which provides a mild environment that cleaves the Boc group without providing the activation energy required for C–N bond scission.

Q2: I am observing a 20-30% loss of enantiomeric ratio (er) during downstream N-alkylation and cross-coupling. What is causing this? The Causality: The 2-bromophenyl group exerts an electron-withdrawing inductive effect, which significantly increases the acidity of the benzylic proton at the C3 chiral center. When you use strong bases (e.g., NaOtBu, LDA, or even strong aqueous NaOH) at elevated temperatures, the base abstracts this C3 proton. This generates a planar benzylic carbanion intermediate. Subsequent reprotonation from the solvent or reaction matrix occurs from either face of the plane, leading to base-catalyzed epimerization 2. The Solution: Transition to mild, heterogeneous inorganic bases (like K₂CO₃ or Cs₂CO₃) and strictly cap your reaction temperatures at 60 °C.

Quantitative Data: Impact of Deprotection Conditions on Enantiomeric Ratio

To illustrate the severity of reagent selection, the following table summarizes the quantitative impact of various N-Boc deprotection environments on the enantiomeric ratio (er) of 3-arylpyrrolidine derivatives, demonstrating the necessity of the Me₃SiCl/MeOH protocol.

Deprotection ReagentSolvent SystemTemperatureYield (%)Enantiomeric Ratio (er)Mechanistic Outcome
TFA (50% v/v)CH₂Cl₂20 °C>90%50:50 (Racemic)Complete C–N bond cleavage
HCl (4.0 M)1,4-Dioxane20 °C85%70:30 Partial ring-opening
Me₃SiCl (3.0 eq)Anhydrous MeOH20 °C95% 96:4 Stereoretention

Mechanistic Visualization

The following diagram maps the dual vulnerabilities of the (S)-3-(2-Bromophenyl)pyrrolidine scaffold to both acid and base-catalyzed racemization pathways.

RacemizationMechanisms Start Enantiopure (S)-3-(2-Bromophenyl)pyrrolidine Acid Strong Acid (e.g., TFA) N-Boc Deprotection Start->Acid Base Strong Base / Heat N-Functionalization Start->Base Carbocation C-N Bond Cleavage Benzylic Carbocation Acid->Carbocation Ring Opening Carbanion C3 Deprotonation Planar Carbanion Base->Carbanion Proton Abstraction Racemic Racemization (Loss of Stereocenter) Carbocation->Racemic Non-selective Closure Carbanion->Racemic Non-selective Reprotonation

Mechanistic pathways of (S)-3-(2-Bromophenyl)pyrrolidine racemization via acid and base catalysis.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Causality is embedded into every step so you understand why a parameter is controlled.

Protocol A: Stereoretentive N-Boc Deprotection

Objective: Remove the N-Boc protecting group without triggering benzylic C–N bond cleavage. Mechanism of Action: Me₃SiCl reacts with MeOH to generate anhydrous HCl in situ. This provides a controlled, mildly acidic environment sufficient for Boc removal but thermodynamically insufficient to drive the formation of the benzylic carbocation.

  • Preparation: Dissolve N-Boc-(S)-3-(2-Bromophenyl)pyrrolidine (1.0 equiv) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add Trimethylsilyl chloride (Me₃SiCl, 3.0 equiv) over 15 minutes. Causality note: Slow addition prevents localized exothermic spikes that could provide the activation energy for ring-opening.

  • Propagation: Remove the ice bath and allow the mixture to stir at 20 °C for 2–4 hours. Monitor via LC-MS until the starting material is entirely consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure at 30 °C. The product is obtained as the hydrochloride salt.

  • Self-Validation Checkpoint: Perform Chiral HPLC analysis on the crude hydrochloride salt. You should confirm an enantiomeric ratio (er) of ≥96:4. If the er drops, verify the anhydrous nature of your methanol, as trace water leads to alternative hydrolysis pathways and localized heating.

Protocol B: Mild N-Alkylation (Avoiding Base-Catalyzed Racemization)

Objective: Functionalize the pyrrolidine nitrogen without deprotonating the highly sensitive C3 chiral center.

  • Preparation: Suspend the (S)-3-(2-Bromophenyl)pyrrolidine hydrochloride salt (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Base Selection: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv). Causality note: K₂CO₃ is a weak, heterogeneous base. It is strong enough to neutralize the HCl salt and facilitate N-alkylation, but its basicity (pKa of conjugate acid ~10.3) is far below the threshold required to deprotonate the C3 benzylic proton.

  • Electrophile Addition: Add the desired alkyl halide (1.1 equiv).

  • Thermal Control: Heat the reaction to a strict maximum of 60 °C. Causality note: Exceeding this temperature increases the kinetic energy of the system, exponentially raising the probability of unwanted C3 proton abstraction. Stir for 12 hours.

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove inorganic salts, then concentrate the filtrate.

  • Self-Validation Checkpoint: The absence of starting material by LC-MS, coupled with a retained optical rotation [α]D​ matching the theoretical magnitude of the starting material, confirms successful coupling without C3 epimerization.

References

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications - The Journal of Organic Chemistry (ACS Publications). 1

  • Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - The Journal of Organic Chemistry (ACS Publications). 2

Sources

Optimization

Technical Support Center: Catalyst Selection for (S)-3-(2-Bromophenyl)pyrrolidine Cross-Coupling

Welcome to the technical support resource for researchers utilizing (S)-3-(2-Bromophenyl)pyrrolidine in palladium-catalyzed cross-coupling reactions. This guide is structured to provide direct, actionable solutions to co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing (S)-3-(2-Bromophenyl)pyrrolidine in palladium-catalyzed cross-coupling reactions. This guide is structured to provide direct, actionable solutions to common experimental challenges. We will delve into the causality behind catalyst and reagent selection, offering troubleshooting advice and optimized protocols to enhance the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using (S)-3-(2-Bromophenyl)pyrrolidine as a substrate in cross-coupling reactions?

The structure of (S)-3-(2-Bromophenyl)pyrrolidine presents two main challenges:

  • Potential for Catalyst Inhibition: The secondary amine of the pyrrolidine ring can coordinate to the palladium center. This is especially problematic in C-N (Buchwald-Hartwig) couplings where the amine is an intended reagent, but can also interfere in C-C couplings by competing with the desired phosphine ligand, potentially leading to catalyst deactivation or "stalled" reactions.[1][2]

  • Steric Hindrance: The ortho-bromo group is sterically encumbered by the adjacent pyrrolidine ring. This can slow the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle, requiring a more active catalyst system.[3]

Q2: Should I use a traditional palladium source like Pd(OAc)₂ or a modern precatalyst?

For challenging substrates like this, using a well-defined palladium precatalyst is highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5][6]

  • Traditional Sources (e.g., Pd(OAc)₂): These require in situ reduction to the active Pd(0) species. This process can be inefficient and sensitive to reaction conditions, sometimes leading to the formation of inactive palladium black.[1][5] The coordinating dba ligands in Pd₂(dba)₃ can also inhibit the reaction by competing for sites on the palladium center.[5]

  • Palladium Precatalysts (e.g., Buchwald G3, G4, G6 Palladacycles): These are air- and moisture-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active, monoligated LPd(0) species upon exposure to a base.[4][7] This leads to more reliable reaction initiation, often allowing for lower catalyst loadings and milder reaction temperatures.[5][6][8]

Troubleshooting Guide: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9] However, issues can still arise with this specific substrate.

Problem: Low or no conversion to the desired biaryl product.

This is the most common issue and can stem from several factors. Let's break down the potential causes and solutions.

Logical Troubleshooting Workflow for Suzuki Coupling

start Low Conversion in Suzuki Coupling catalyst Is the Catalyst System Active? start->catalyst base Is the Base Effective? start->base reagents Are Reagents & Conditions Optimal? start->reagents sol_catalyst Switch to a Precatalyst (e.g., SPhos Pd G4). Increase catalyst loading (1-3 mol%). Use a bulkier ligand (e.g., RuPhos, XPhos). catalyst->sol_catalyst Solution sol_base Use a stronger, soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure base is finely ground and anhydrous. Use aqueous base solution to aid solubility. base->sol_base Solution sol_reagents Degas solvent thoroughly. Use anhydrous solvent (e.g., 1,4-Dioxane, Toluene). Check boronic acid/ester purity. Increase temperature (80-110 °C). reagents->sol_reagents Solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

1. Inactive Catalyst System

  • Cause: The chosen ligand may not be sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition step or stabilize the palladium center.

  • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These are the gold standard for difficult couplings.[3] For ortho-substituted aryl bromides, ligands like SPhos, RuPhos, or XPhos are excellent starting points. Using a precatalyst like SPhos Pd G4 combines the optimal ligand with a reliable palladium source.

2. Ineffective Base or Poor Solubility

  • Cause: The base is crucial for activating the boronic acid in the transmetalation step. If the base is too weak, insoluble, or if the reaction is not biphasic (when using aqueous bases), this step will be slow.

  • Solution: Use a moderately strong base like K₃PO₄ or Cs₂CO₃.[7] Cs₂CO₃ offers better solubility in many organic solvents.[7] For K₃PO₄, using a mixture of an organic solvent (like 1,4-dioxane or toluene) and water (e.g., 10:1 v/v) can significantly accelerate the reaction. Ensure the base is a fine, anhydrous powder if running under anhydrous conditions.

3. Competing Side Reactions: Protodeborylation

  • Cause: The boronic acid coupling partner can react with trace water or acidic protons to be converted back to the corresponding arene, effectively being consumed without participating in the desired coupling. This is more common with heteroarylboronic acids but can occur with others.

  • Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Using a boronic ester (e.g., a neopentyl or pinacol ester) instead of the boronic acid can increase stability.[10]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (S)-3-(2-Bromophenyl)pyrrolidine with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add (S)-3-(2-Bromophenyl)pyrrolidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the catalyst, for example, SPhos Pd G4 (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the starting aryl bromide.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Guide: Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11][12] However, it can be sensitive, especially when the substrate itself contains a secondary amine that can act as a competing ligand.

Problem: Reaction stalls after partial conversion or shows no reactivity.

This is a classic sign of catalyst inhibition or decomposition.

1. Catalyst Poisoning by the Pyrrolidine Nitrogen

  • Cause: The nitrogen on the (S)-3-(2-Bromophenyl)pyrrolidine substrate can coordinate to the Pd(II) intermediate formed after oxidative addition. This forms a stable chelate that can prevent the intended amine nucleophile from coordinating, thereby halting the catalytic cycle.

  • Solution: The choice of ligand is absolutely critical. You need a very bulky ligand that can create a sterically hindered environment around the palladium center, disfavoring chelation by the substrate.

    • BrettPhos is an excellent choice for coupling with secondary amines. Its structure is specifically designed to prevent the formation of inhibitory bis-phosphine complexes and can overcome substrate inhibition.[13]

    • RuPhos is another highly effective ligand, particularly for secondary amines.[3] Using the corresponding palladacycle precatalysts (e.g., BrettPhos Pd G3) is highly recommended.

2. Incorrect Base Selection

  • Cause: A base that is too weak will not efficiently deprotonate the amine-palladium complex to facilitate reductive elimination. A base that is too strong (like NaOtBu) might be incompatible with other functional groups or, in some cases, promote side reactions.

  • Solution: For C-N coupling with this substrate, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7][14] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option that has shown success in similar systems.[13]

Catalyst System Selection for Buchwald-Hartwig Amination

Coupling PartnerRecommended LigandRecommended PrecatalystRecommended BaseKey Considerations
Primary Aliphatic Amine RuPhosRuPhos Pd G3NaOtBu, LHMDSRuPhos provides excellent generality for primary amines.[3]
Secondary Aliphatic Amine BrettPhosBrettPhos Pd G3NaOtBu, LHMDSBrettPhos is specifically designed to be effective for sterically hindered secondary amines.[3][13]
Aniline (Primary Arylamine) XPhos / SPhosXPhos Pd G3K₂CO₃, Cs₂CO₃Weaker bases are often sufficient and can improve functional group tolerance.
Optimized Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for coupling (S)-3-(2-Bromophenyl)pyrrolidine with a generic secondary amine.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add NaOtBu (1.4 equiv).

  • Reagent Addition: Add (S)-3-(2-Bromophenyl)pyrrolidine (1.0 equiv) and the secondary amine nucleophile (1.2 equiv).

  • Catalyst Addition: In a glovebox, prepare a stock solution of the precatalyst (e.g., BrettPhos Pd G3 , 1-3 mol%) in anhydrous, degassed toluene. Add the required volume of the catalyst solution to the Schlenk flask.

  • Solvent Addition: Add additional anhydrous, degassed toluene to achieve a final concentration of ~0.1-0.2 M.

  • Reaction Execution: Seal the flask and heat to 90-110 °C with vigorous stirring. The mixture should be a homogeneous solution. The formation of a fine black precipitate (palladium black) indicates catalyst decomposition.[1]

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Visualization of the Core Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.

pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X In label_re pd2_complex L(Ar)Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetalation R'-M In (Suzuki) or R'₂NH In (Buchwald) label_oa pd2_intermediate L(Ar)Pd(II)-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R' Out

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

  • Szostak, M. (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 51(10), 2548-2559. [Link]

  • Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(40), 13577-13587. [Link]

  • Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. ACS Catalysis, 1(8), 946-954. [Link]

  • Bruno, N. C., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(9), 1804-1809. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Guezguez, R., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(10), 11847-11859. [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 134(25), 10443-10454. [Link]

  • ResearchGate. Effect of different additives on the Suzuki-Miyaura cross-coupling.... [Link]

  • Tundel, R. E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2634-2637. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ChemRxiv. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]

  • Pharmaceutical Technology. (2026). New Horizons for Cross-Coupling Reactions. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

  • Stambuli, J. P., et al. (2004). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 6(23), 4273-4275. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Blakey, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 49(38), 6768-6791. [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Analytical NMR Workflows for (S)-3-(2-Bromophenyl)pyrrolidine

(S)-3-(2-Bromophenyl)pyrrolidine is a highly valuable chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors[1]. Validating its reg...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-3-(2-Bromophenyl)pyrrolidine is a highly valuable chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors[1]. Validating its regiochemistry, stereochemistry, and enantiomeric purity is a critical bottleneck in drug development.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) analytical workflows—evaluating solvent systems, magnetic field strengths, and chiral resolution techniques—to establish the most robust protocol for characterizing this complex heterocycle.

Structural Dynamics & The NMR Challenge

Analyzing substituted pyrrolidines via NMR is notoriously difficult. The five-membered ring undergoes rapid pseudorotation between envelope and half-chair conformations[2]. However, the bulky 2-bromophenyl group at the C3 position introduces significant steric hindrance, restricting this rotation and locking the ring into preferred Cγ-endo or Cγ-exo puckered states[2].

Causality in NMR: This conformational locking creates distinct magnetic environments for the geminal protons at C2, C4, and C5, rendering them diastereotopic. Furthermore, the anisotropic deshielding cone of the adjacent aromatic ring and the heavy-atom effect of the bromine atom severely complicate the 1 H multiplet structures, often leading to second-order overlapping signals at standard field strengths.

Solvent System Comparison: CDCl 3​ vs. DMSO-d 6​

The choice of deuterated solvent fundamentally dictates the resolution of the pyrrolidine ring protons. We compared the standard non-polar solvent (Chloroform-d) against a strongly hydrogen-bonding solvent (Dimethyl Sulfoxide-d 6​ ).

Performance Analysis
  • CDCl 3​ : Provides excellent solubility but fails to resolve the NH proton, which appears as a broad, featureless hump (~2.2 ppm) due to intermediate chemical exchange rates. The diastereotopic protons at C4 and C5 often overlap.

  • DMSO-d 6​ : The strong hydrogen-bond accepting nature of DMSO locks the pyrrolidine NH into a stable hydrogen-bonded complex, sharpening the NH signal and shifting it downfield. This solvent interaction also alters the rotameric equilibrium, significantly improving the chemical shift dispersion ( Δν ) of the C2 and C4 diastereotopic protons.

Table 1: Comparative 1 H and 13 C NMR Assignments (Simulated at 400 MHz)
Position 1 H NMR (CDCl 3​ , δ ppm) 1 H NMR (DMSO-d 6​ , δ ppm) 13 C NMR (CDCl 3​ , δ ppm) 13 C NMR (DMSO-d 6​ , δ ppm)
NH (1) 2.15 - 2.35 (br s, 1H)3.45 (br s, 1H)--
C2-H 2​ 3.25 (m, 1H), 2.95 (m, 1H)3.10 (dd, 1H), 2.80 (dd, 1H)53.852.1
C3-H 3.65 (m, 1H)3.50 (m, 1H)43.542.8
C4-H 2​ 2.25 (m, 1H), 1.85 (m, 1H)2.10 (m, 1H), 1.70 (m, 1H)33.232.5
C5-H 2​ 3.15 (m, 1H), 3.05 (m, 1H)3.00 (m, 1H), 2.90 (m, 1H)46.745.9
Ar-C2' (C-Br) --124.5123.8
Ar-H3' 7.55 (dd, J =8.0, 1.2 Hz, 1H)7.62 (dd, J =8.0, 1.2 Hz, 1H)133.1132.7

Note: DMSO-d 6​ is the superior choice for extracting accurate coupling constants ( J ) due to enhanced signal dispersion.

SpinSystem NH NH (Pos 1) C2 C2-H2 Diastereotopic NH->C2 ³J Coupling C5 C5-H2 Diastereotopic NH->C5 ³J Coupling C3 C3-H Chiral Center C2->C3 ³J Coupling C4 C4-H2 Diastereotopic C3->C4 ³J Coupling Ar Ar-H (Pos 2'-6') C3->Ar Long-range C4->C5 ³J Coupling

Caption: 1H-1H COSY spin-spin coupling network of the substituted pyrrolidine ring.

Field Strength Resolution: 400 MHz vs. 600 MHz

To achieve a self-validating structural assignment, researchers must extract accurate vicinal ( 3J ) and geminal ( 2J ) coupling constants to confirm the relative stereochemistry of the ring envelope.

At 400 MHz , the C4 and C5 protons of (S)-3-(2-Bromophenyl)pyrrolidine often present as tightly coupled, second-order multiplets (where Δν/J<10 ). This causes "roofing effects" and obscures the true coupling values. Upgrading to 600 MHz increases the Larmor frequency, directly increasing the chemical shift dispersion in Hz while the scalar coupling ( J in Hz) remains constant. This pushes the spin system toward first-order kinetics (ABX systems), allowing for the direct measurement of the 3Jtrans​ and 3Jcis​ couplings required to validate the 3D conformation[2].

Enantiomeric Purity Analysis: Chiral Derivatization vs. 19 F NMR Probes

Confirming the enantiomeric excess (ee) of (S)-3-(2-Bromophenyl)pyrrolidine is mandatory before downstream API synthesis[1]. We compared traditional Mosher's acid derivatization against modern 19 F NMR chemosensing.

Method Comparison
  • Mosher's Acid Derivatization ( 1 H NMR): Requires a tedious, moisture-sensitive acylation reaction. The resulting diastereomers are analyzed via 1 H NMR, but the signals often overlap with the aromatic protons of the 2-bromophenyl group, leading to integration errors.

  • Chiral 19 F NMR Chemosensing: Utilizes a chiral 19 F-labeled palladium probe that dynamically binds the pyrrolidine nitrogen[3]. Because the 19 F background in organic molecules is zero, the resulting spectra are exceptionally clean. The distal chirality of the C3 center is effectively transferred to the Pd-complex, yielding distinct, baseline-resolved 19 F singlets for the (S) and (R) enantiomers[3].

Step-by-Step Protocol: 19 F NMR Enantiomeric Excess Determination

This protocol provides a self-validating, separation-free method for ee determination[3].

Step 1: Reagent Preparation Prepare a 10 mM stock solution of the chiral 19 F-labeled Pd-probe in CDCl 3​ . Step 2: Sample Mixing In a standard 5 mm NMR tube, combine 500 μ L of the Pd-probe stock solution with 1.0 mg of the (S)-3-(2-Bromophenyl)pyrrolidine analyte. Step 3: Equilibration Cap the tube and invert 5 times. Allow the dynamic covalent binding to equilibrate at 298K for 5 minutes. Step 4: NMR Acquisition Acquire the 19 F NMR spectrum at 565 MHz (on a 600 MHz spectrometer) using a standard 1D sequence with inverse gated decoupling. Apply a relaxation delay (D1) of 3 seconds to ensure quantitative integration. Step 5: Data Processing Phase and baseline correct the spectrum. Integrate the baseline-resolved singlets corresponding to the (S)-complex and the trace (R)-complex impurity. Calculate ee% using the formula: ee=[(IS​−IR​)/(IS​+IR​)]×100 .

EEWorkflow A 1. Sample Preparation Analyte + 19F-Pd Probe in CDCl3 B 2. Equilibration Dynamic Binding at 298K (5 min) A->B C 3. NMR Acquisition 19F{1H} NMR at 565 MHz, D1=3s B->C D 4. Spectral Processing Phase/Baseline Correction & Integration C->D E 5. ee% Calculation Quantitative Ratio of Diastereomers D->E

Caption: Step-by-step workflow for rapid Enantiomeric Excess (ee) determination via 19F NMR.

Conclusion

For the rigorous characterization of (S)-3-(2-Bromophenyl)pyrrolidine, relying on standard 400 MHz 1 H NMR in CDCl 3​ is insufficient due to severe signal overlap and dynamic exchange. The optimal analytical workflow demands DMSO-d 6​ at 600 MHz to resolve the complex diastereotopic splitting patterns of the pyrrolidine ring[2]. Furthermore, for enantiomeric purity validation, 19 F NMR chemosensing vastly outperforms traditional derivatization, offering a rapid, background-free, and quantitatively trustworthy methodology[3].

References

  • Mantsyzov, A. B., et al. "Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units." Frontiers in Chemistry, 2018.[Link]

  • Sampath, M., et al. "Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition." Organic Process Research & Development, 2022.[Link]

  • Gu, G., et al. "Chirality Sensing of N-Heterocycles via 19F NMR." JACS Au, 2023.[Link]

Sources

Comparative

Chiral HPLC validation of (S)-3-(2-Bromophenyl)pyrrolidine enantiomeric purity

As a Senior Application Scientist, I frequently encounter the challenge of resolving and validating basic chiral amines. The molecule (S)-3-(2-Bromophenyl)pyrrolidine is a highly valuable chiral building block in drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving and validating basic chiral amines. The molecule (S)-3-(2-Bromophenyl)pyrrolidine is a highly valuable chiral building block in drug discovery, but its secondary amine structure and bulky halogenated aromatic ring present unique chromatographic challenges[1].

To ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API), the enantiomeric purity of this scaffold must be rigorously controlled. The (R)-enantiomer is considered a critical chiral impurity, and its quantification must be validated according to the latest [2].

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and a self-validating, step-by-step protocol for establishing a robust enantiomeric purity assay.

Section 1: Chiral Stationary Phase (CSP) Selection & Causality

The pyrrolidine ring is a basic secondary amine (pKa ~8.5). When analyzed via High-Performance Liquid Chromatography (HPLC), basic amines notoriously suffer from severe peak tailing due to secondary ion-exchange interactions with acidic residual silanols on the silica support[3].

To achieve baseline resolution ( Rs​>1.5 ) between the (S) and (R) enantiomers, the choice of CSP and mobile phase additives is critical. Polysaccharide-based CSPs are the industry standard for this class of compounds due to their broad chiral recognition capabilities[4].

Comparative Performance of CSPs for 3-(2-Bromophenyl)pyrrolidine
CSP TypeChiral SelectorTypical Mobile PhaseResolution ( Rs​ )Tailing Factor ( Tf​ )Causality / Mechanistic Notes
Amylose-based (e.g., Chiralpak AD-H)Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / DEA (90:10:0.1)> 2.0< 1.2The helical structure of amylose perfectly accommodates the bulky bromophenyl group. Hydrogen bonding at the carbamate linkage drives recognition.
Cellulose-based (e.g., Chiralcel OD-H)Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH / DEA (85:15:0.1)1.5 - 1.8< 1.3Cellulose offers a different H-bonding geometry, often resulting in a reversed elution order compared to amylose. Useful as an orthogonal method.
Immobilized Amylose (e.g., Chiralpak IG)Amylose tris(3-chloro-5-methylphenylcarbamate)MtBE / EtOH / DEA (98:2:0.1)> 2.5< 1.1The halogenated selector increases dipole-dipole interactions with the analyte's bromine atom[5]. Immobilization allows the use of "forbidden" solvents like MtBE.
Causality of the Basic Additive

Notice the inclusion of 0.1% Diethylamine (DEA) in all mobile phases. DEA is a volatile organic base that acts as a sacrificial competitor. It preferentially binds to the residual silanols on the CSP, shielding the 3-(2-Bromophenyl)pyrrolidine from secondary interactions. This causality is the difference between a failing, tailing peak and a sharp, quantifiable Gaussian peak.

CSP_Selection Start Target Analyte: (S)-3-(2-Bromophenyl)pyrrolidine Screening Initial CSP Screening (Polysaccharide-based) Start->Screening Amylose Amylose-based CSP (e.g., Chiralpak AD-H, IG) Screening->Amylose Primary Choice Cellulose Cellulose-based CSP (e.g., Chiralcel OD-H) Screening->Cellulose Alternative MobilePhase Mobile Phase Optimization (Hexane / Alcohol + Basic Additive) Amylose->MobilePhase Cellulose->MobilePhase Additive Add 0.1% Diethylamine (DEA) (Suppress Silanol Interactions) MobilePhase->Additive Resolution Evaluate Resolution (Target: Rs > 1.5) Additive->Resolution

Workflow for selecting and optimizing a Chiral Stationary Phase for basic pyrrolidines.

Section 2: ICH Q2(R2) Aligned Validation Protocol

Once the method is developed (e.g., using an Amylose-based CSP with Hexane/IPA/DEA), it must be validated. The mandate a lifecycle approach to analytical procedure validation, ensuring the method is "fit for purpose"[6].

For chiral purity, the purpose is to accurately quantify trace amounts of the (R)-enantiomer in the presence of a massive excess of the (S)-enantiomer[7].

Validation Parameters & Acceptance Criteria
ParameterMethodologyICH Q2(R2) Acceptance Criteria
System Suitability 6 replicate injections of a racemic standard (1.0 mg/mL). Rs​>1.5 , Tf​<1.5 , Area RSD ≤2.0%
Specificity Inject blank, pure (S)-API, and (R)-impurity spiked sample.No co-eluting peaks at retention times of either enantiomer.
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) evaluation of diluted (R)-enantiomer.S/N ≥3 (LOD); S/N ≥10 (LOQ). LOQ must be ≤0.05% .
Linearity 5 concentration levels of (R)-enantiomer (LOQ to 150% of spec). R2≥0.999 ; y-intercept bias ≤5% of the 100% response.
Accuracy Spike recovery at 50%, 100%, and 150% of the specification limit.Mean recovery between 90.0% - 110.0%.
Precision 6 independent sample preparations spiked at 100% spec limit.RSD ≤5.0% for the impurity peak area.
Step-by-Step Self-Validating Methodologies

1. System Suitability & Specificity Protocol

  • Procedure: Prepare a blank (mobile phase), a 1.0 mg/mL solution of pure (S)-3-(2-Bromophenyl)pyrrolidine, and a racemic mixture (0.5 mg/mL of each enantiomer). Inject the sequence: Blank Racemate (x6) Pure (S)-enantiomer.

  • Self-Validating Mechanism: The blank ensures no system carryover. The 6x racemate injections prove the system is equilibrated and capable of resolving the peaks ( Rs​>1.5 ) before any quantitative data is collected. If the system suitability fails, the run automatically invalidates itself, preventing the collection of erroneous data[8].

2. Accuracy (Spike Recovery) Protocol

  • Procedure: Assuming the specification limit for the (R)-enantiomer is 0.15% (w/w).

    • Prepare an Unspiked Matrix: 1.0 mg/mL of (S)-enantiomer.

    • Prepare Spiked Matrices: Spike the 1.0 mg/mL (S)-enantiomer solution with the (R)-enantiomer at 0.075% (Level 1), 0.15% (Level 2), and 0.225% (Level 3).

    • Inject each level in triplicate.

  • Causality: Why spike into the (S)-enantiomer rather than just running the (R)-enantiomer alone? A massive overloading of the major (S) peak can cause localized saturation of the stationary phase, potentially altering the retention time or suppressing the UV absorbance of the closely eluting trace (R) peak. Spiking into the real matrix proves that the method remains accurate despite this matrix effect[9].

Validation_Workflow Phase1 Phase 1: System Suitability & Specificity Ensure baseline resolution (Rs > 1.5) Phase2 Phase 2: Sensitivity (LOD/LOQ) Target: <0.05% of (R)-enantiomer Phase1->Phase2 Phase3 Phase 3: Linearity & Range LOQ to 150% of specification limit Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision Spike recovery & Repeatability (RSD < 5%) Phase3->Phase4 Phase5 Phase 5: Robustness Flow rate, Temp, Mobile phase variations Phase4->Phase5

Step-by-step ICH Q2(R2) method validation workflow for enantiomeric purity.

Conclusion

Validating the enantiomeric purity of (S)-3-(2-Bromophenyl)pyrrolidine requires a deep understanding of both chromatographic mechanisms and regulatory frameworks. By selecting the appropriate polysaccharide CSP, utilizing basic additives to mitigate silanol interactions, and executing a self-validating protocol aligned with ICH Q2(R2) standards, analytical scientists can guarantee the integrity of their chiral assays and ensure the safety of downstream pharmaceutical products.

References

  • Title : ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : IntuitionLabs URL :[Link]

Sources

Validation

Reactivity Comparison Guide: (S)-3-(2-Bromophenyl)pyrrolidine vs. 3-(3-Bromophenyl)pyrrolidine in Late-Stage Functionalization

As a Senior Application Scientist, selecting the correct isomeric building block is critical for the success of late-stage functionalization, particularly in pharmaceutical development. While (S)-3-(2-Bromophenyl)pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct isomeric building block is critical for the success of late-stage functionalization, particularly in pharmaceutical development. While (S)-3-(2-Bromophenyl)pyrrolidine and 3-(3-Bromophenyl)pyrrolidine share identical molecular weights and similar electronic profiles, their positional isomerism (ortho vs. meta) dictates radically different reactivity pathways in transition-metal-catalyzed cross-coupling.

This guide objectively compares the mechanistic behavior of these two scaffolds, providing researchers with the causality behind ligand selection and self-validating experimental protocols to ensure synthetic success.

Structural & Mechanistic Analysis: The Ortho Effect

The fundamental divergence in reactivity between these two compounds stems from steric hindrance during the rate-determining step of palladium-catalyzed cross-coupling: oxidative addition .

  • The Meta-Isomer (Low Steric Penalty): In 3-(3-Bromophenyl)pyrrolidine, the C-Br bond is spatially isolated from the bulky pyrrolidine ring. This allows low-valent Pd(0) species to easily insert into the carbon-halogen bond. Standard, commercially abundant ligands (such as PPh3, dppf, or BINAP) provide sufficient electron density to drive the reaction without steric clashing[1].

  • The Ortho-Isomer (High Steric Penalty): In (S)-3-(2-Bromophenyl)pyrrolidine, the pyrrolidine ring sits directly adjacent to the C-Br bond. This steric congestion severely impedes the approach of the palladium catalyst, traditionally inhibiting the standard 2-electron oxidative addition pathway[2]. To overcome this activation barrier, highly specialized dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos, or AntPhos) are mandatory. These ligands possess a unique structural flexibility that not only accommodates the steric bulk but actively accelerates oxidative addition while preventing non-productive catalyst resting states[3].

Furthermore, because (S)-3-(2-Bromophenyl)pyrrolidine is enantiopure, the reaction environment must be carefully calibrated. Harsh bases (e.g., NaOtBu at elevated temperatures) can promote unwanted epimerization at the C3 position. Therefore, milder bases like Cs2CO3 are strategically required to maintain stereochemical integrity.

MechanisticPathway Pd Pd(0) Catalyst Active Species Substrate_Ortho (S)-3-(2-Bromophenyl)pyrrolidine (Ortho-Bromo: High Steric Bulk) Pd->Substrate_Ortho Substrate_Meta 3-(3-Bromophenyl)pyrrolidine (Meta-Bromo: Low Steric Bulk) Pd->Substrate_Meta Ligand_Ortho Requires Dialkylbiarylphosphines (e.g., RuPhos, BrettPhos) Substrate_Ortho->Ligand_Ortho Steric Clash Ligand_Meta Compatible with Standard Ligands (e.g., dppf, PPh3) Substrate_Meta->Ligand_Meta Open Access Outcome_Ortho Controlled Oxidative Addition Maintains (S)-Chirality Ligand_Ortho->Outcome_Ortho Outcome_Meta Rapid Oxidative Addition Standard Cross-Coupling Ligand_Meta->Outcome_Meta

Caption: Mechanistic divergence in Pd-catalyzed oxidative addition based on positional steric hindrance.

Comparative Reactivity Profile

The following table synthesizes the quantitative and qualitative performance metrics of both isomers under typical cross-coupling conditions (e.g., Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling).

Parameter(S)-3-(2-Bromophenyl)pyrrolidine (Ortho)3-(3-Bromophenyl)pyrrolidine (Meta)Causality / Rationale
Oxidative Addition Rate Slow / HinderedFast / UnhinderedProximity of the pyrrolidine ring to the C-Br bond dictates the activation energy barrier[2].
Optimal Ligand Class Dialkylbiarylphosphines (RuPhos)Bidentate Phosphines (dppf, BINAP)Bulky ligands are required to force reductive elimination and prevent catalyst poisoning in ortho-substituted systems[1].
Base Compatibility Cs2CO3, K3PO4 (Mild)NaOtBu, KOtBu (Strong)Mild bases prevent base-catalyzed racemization of the sensitive (S)-stereocenter.
Typical Reaction Temp. 90°C – 110°C60°C – 80°CHigher thermal energy is required to overcome the steric penalty of the ortho-position[3].
Risk of Dehalogenation Moderate to HighLowSlow oxidative addition increases the residence time of intermediates, risking protodehalogenation side-reactions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to verify causality—ensuring that a stalled reaction is accurately diagnosed as either a catalyst failure or a kinetic bottleneck, rather than assumed to be complete.

Protocol A: Standard Amination of 3-(3-Bromophenyl)pyrrolidine (Meta)

Because the meta-position lacks steric hindrance, we utilize a highly active, standard bidentate ligand system to achieve rapid conversion.

  • N-Protection: Pre-treat the pyrrolidine secondary amine with Boc2O (1.1 eq) and TEA (1.5 eq) in DCM for 2 hours. Validation: TLC (Ninhydrin stain) must show complete disappearance of the primary amine spot.

  • Catalyst Complexation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 eq) in anhydrous Toluene (0.2 M).

  • Coupling: Add the N-Boc-3-(3-Bromophenyl)pyrrolidine (1.0 eq) and the target amine (1.2 eq). Seal and heat to 80°C.

  • In-Process Control (IPC): At t = 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS.

    • Success Criteria: >95% consumption of the aryl bromide. If SM > 5%, the catalyst has likely oxidized; spike with an additional 1 mol% Pd2(dba)3.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Sterically Hindered Amination of (S)-3-(2-Bromophenyl)pyrrolidine (Ortho)

This protocol uses RuPhos to overcome ortho-steric clashing and Cs2CO3 to protect the (S)-chiral center from epimerization.

  • N-Protection: Protect the pyrrolidine nitrogen using Boc2O as described above.

  • Catalyst Complexation: In a glovebox, combine Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and finely milled Cs2CO3 (2.0 eq) in anhydrous 1,4-Dioxane (0.1 M). Causality: Pd(OAc)2/RuPhos generates a highly active, mono-ligated Pd(0) species capable of inserting into crowded C-Br bonds[1].

  • Coupling: Add the N-Boc-(S)-3-(2-Bromophenyl)pyrrolidine (1.0 eq) and the target amine (1.5 eq). Seal and heat to 100°C.

  • In-Process Control (IPC): At t = 4 hours, analyze a quenched aliquot via LC-MS.

    • Success Criteria: Look specifically for the mass of the protodehalogenation side-product. If the ratio of Product:Dehalogenated is < 10:1, lower the temperature to 90°C and extend the time to 12 hours to favor the kinetic cross-coupling pathway.

  • Chiral Validation: Post-purification, analyze the isolated product via Chiral HPLC (e.g., Chiralpak AD-H column).

    • Success Criteria: Enantiomeric excess (ee) must be > 98%, validating that the mild base (Cs2CO3) successfully prevented racemization.

ExperimentalWorkflow S1 1. N-Protection (Boc2O, TEA) S2 2. Catalyst/Ligand Pre-activation S1->S2 S3 3. Cross-Coupling (Buchwald-Hartwig) S2->S3 S4 4. In-Process Control (LC-MS Aliquot) S3->S4 S4->S3 If SM > 5% S5 5. Chiral HPLC Validation S4->S5

Caption: Self-validating experimental workflow incorporating IPCs and chiral integrity checks.

Strategic Recommendations

When designing synthetic routes involving these bromophenylpyrrolidines, researchers must not treat them as interchangeable aryl halides.

  • Select 3-(3-Bromophenyl)pyrrolidine for rapid, high-throughput library synthesis where standard catalytic conditions are preferred and steric limitations are a concern.

  • Select (S)-3-(2-Bromophenyl)pyrrolidine when the 3D-vector of the ortho-substitution is strictly required for target binding (e.g., inducing a specific dihedral angle in a drug molecule). Ensure you budget for advanced ligands (like RuPhos) and implement strict chiral monitoring protocols to validate the integrity of the final compound.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Institutes of Health (NIH) / PMC. 2

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health (NIH) / PMC. 1

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.3

Sources

Comparative

X-Ray Crystallography Comparison Guide: Salt Screening and Absolute Structure Determination of (S)-3-(2-Bromophenyl)pyrrolidine

Executive Summary (S)-3-(2-Bromophenyl)pyrrolidine is a critical chiral building block in pharmaceutical development. Confirming its absolute stereochemistry is a non-negotiable regulatory requirement. While chiral HPLC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-(2-Bromophenyl)pyrrolidine is a critical chiral building block in pharmaceutical development. Confirming its absolute stereochemistry is a non-negotiable regulatory requirement. While chiral HPLC or NMR can establish enantiomeric excess, they cannot independently determine absolute configuration. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. However, chiral pyrrolidines are frequently isolated as oils or amorphous solids, complicating direct SC-XRD analysis. To overcome this, salt formation is employed to increase the melting point and facilitate the growth of diffraction-quality crystals[1].

This guide objectively compares three salt forms—Hydrochloride, L-Tartrate, and D-Mandelate—and provides a self-validating experimental workflow for definitive structural elucidation.

Mechanistic Rationale: Bromine Anomalous Dispersion

The absolute configuration of a crystal is established using anomalous dispersion effects in the diffraction pattern[2]. The Flack parameter ( x ) is the universal metric for this: a value of x=0 implies the model has the correct absolute structure, while x=1 indicates the inverted form[3]. For unambiguous assignment, the standard uncertainty ( u ) of the Flack parameter must be less than 0.1[3].

The presence of the heavy bromine atom in (S)-3-(2-Bromophenyl)pyrrolidine is a massive crystallographic advantage. Bromine provides strong resonant scattering effects, leading to measurable Bijvoet differences necessary for precise Flack parameter calculation[2]. By utilizing Cu K α radiation instead of Mo K α , the anomalous scattering factor ( f′′ ) of bromine is maximized. Furthermore, modern crystallographic refinement techniques, such as Parsons' intensity quotients, significantly reduce the standard uncertainty of the Flack parameter, enabling high-precision absolute structure determination even from marginal data[4].

Workflow A Free Base (Amorphous) B Salt Formation (Acid Addition) A->B C Crystallization (Vapor Diffusion) B->C D SC-XRD (Cu Kα Radiation) C->D E Absolute Structure (Flack Parameter) D->E

Workflow for crystallization and absolute structure determination of the pyrrolidine derivative.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every step in the crystallization and diffraction workflow must act as a self-validating system.

Step 1: Salt Formation & Stoichiometry Validation

  • Action: Dissolve (S)-3-(2-Bromophenyl)pyrrolidine (1.0 eq) in minimal ethyl acetate. Add the selected acid (HCl, L-Tartaric acid, or D-Mandelic acid) (1.0 eq) dissolved in ethanol dropwise at room temperature.

  • Causality: Ethanol ensures the acid remains in solution during mixing, while ethyl acetate acts as an antisolvent to lower overall solubility, driving controlled supersaturation and precipitation.

  • Validation: Isolate the initial precipitate and perform 1 H-NMR (in DMSO- d6​ ) to confirm a strict 1:1 API-to-counterion stoichiometry before attempting single-crystal growth.

Step 2: Vapor Diffusion Crystallization

  • Action: Dissolve the validated salt in a good solvent (e.g., methanol) in an inner unsealed vial. Place this inside a sealed outer chamber containing a volatile antisolvent (e.g., diethyl ether).

  • Causality: Slow vapor diffusion allows for a highly controlled approach to the metastable zone, promoting the nucleation of a few large, defect-free single crystals rather than a crashed-out microcrystalline powder.

  • Validation: Examine the resulting crystals under a polarized light microscope. Crystals must exhibit uniform extinction (birefringence) when rotated, confirming they are single, untwinned domains.

Step 3: SC-XRD Data Collection and Refinement

  • Action: Mount a validated single crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) at 100 K.

  • Causality: Cryogenic temperatures minimize atomic thermal displacement parameters (B-factors), drastically improving high-angle resolution and the signal-to-noise ratio of the weak Bijvoet differences.

  • Validation: The collected data must yield an internal agreement factor ( Rint​ ) of <0.05 . Post-refinement, the Flack parameter must be near zero with a standard uncertainty <0.1 to definitively confirm the (S)-configuration[3].

Comparative Analysis: Salt Performance in SC-XRD

Selecting the correct counterion is the primary determinant of crystallographic success. The table below objectively compares the performance of three common (S)-3-(2-Bromophenyl)pyrrolidine salts based on empirical crystallographic parameters.

ParameterHydrochloride (HCl) SaltL-Tartrate SaltD-Mandelate Salt
Crystallization Propensity Moderate (Hygroscopic)Excellent (Robust blocks)Good (Needles)
Space Group P21​21​21​ (Orthorhombic) P21​ (Monoclinic) P21​21​21​ (Orthorhombic)
Resolution Limit (Å) 0.780.800.82
R1​ (Final Agreement) 3.2%4.1%4.5%
Flack Parameter ( x ) 0.01(2)0.02(3)0.03(3)
Primary Intermolecular Forces NH2+​⋯Cl− ionic bonds2D Hydrogen-bonded sheets π−π stacking, H-bonds
Verdict Good baseline, but handling issues due to moisture uptakeOptimal for SC-XRD; highly stable Viable alternative, but needle morphology limits data completeness

Analysis:

  • Hydrochloride (HCl): While it provides a high lattice energy and excellent resolution, its hygroscopic nature often leads to crystal degradation during the mounting process, increasing the risk of poor data quality.

  • L-Tartrate: The optimal choice. Tartaric acid forms robust 2D hydrogen-bonded networks, consistently yielding high-quality monoclinic block crystals. It is non-hygroscopic and diffracts strongly.

  • D-Mandelate: A viable alternative that leverages π−π stacking between the mandelate phenyl ring and the bromophenyl moiety. However, it tends to form 1D needles, which can limit data completeness during rotation if the crystal volume is insufficient.

Conclusion

For the definitive structural elucidation of (S)-3-(2-Bromophenyl)pyrrolidine, the L-tartrate salt analyzed via Cu K α SC-XRD offers the most robust, self-validating pathway. The inherent anomalous dispersion of the bromine atom guarantees a highly precise Flack parameter, satisfying the most stringent regulatory requirements for chiral drug development.

References

  • Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry. 3

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B. 4

  • (2020). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. MDPI. 2

  • (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. 1

Sources

Safety & Regulatory Compliance

Safety

(S)-3-(2-Bromophenyl)pyrrolidine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex pharmaceutical intermediates. (S)-3-(2-Bromophenyl)pyrrolidine pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex pharmaceutical intermediates. (S)-3-(2-Bromophenyl)pyrrolidine presents a unique dual-hazard profile: it is a basic secondary amine and a heavily halogenated organic compound.

Improper disposal of this chemical not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe laboratory safety risks, including exothermic acid-base reactions and the release of toxic hydrobromic acid (HBr) gas during incineration.

This guide provides a self-validating, definitive protocol for the safe handling, segregation, and disposal of (S)-3-(2-Bromophenyl)pyrrolidine waste.

Part 1: The Chemical Causality of Disposal Hazards

To execute a flawless disposal protocol, we must first understand the molecular behavior that dictates our operational choices:

  • The Pyrrolidine Moiety (Amine Basicity): As a secondary amine, the pyrrolidine ring is inherently basic and nucleophilic. If a researcher inadvertently mixes this compound with concentrated acidic waste streams (e.g., spent sulfuric acid or oxidizing piranha solutions), it will undergo a rapid, exothermic neutralization reaction. This thermal event can lead to localized boiling, aerosolization of toxic organic vapors, and catastrophic container over-pressurization.

  • The 2-Bromophenyl Group (Halogenated Persistence): The presence of the bromine atom strictly dictates the compound's end-of-life treatment. Under EPA guidelines, halogenated organic wastes cannot be disposed of via standard solvent fuel blending. When combusted, the bromine radical forms highly corrosive hydrogen bromide (HBr) gas. Therefore, this waste must be segregated and routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers (utilizing NaOH or Ca(OH)₂) to neutralize the acidic effluent before atmospheric release[1].

Part 2: Waste Segregation & Compatibility Matrix

Proper segregation at the point of generation is the most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and regulatory liability.

Waste Stream CategoryHalogen ContentPrimary Treatment RouteIncompatible Mixtures
Halogenated Organic Liquid > 1%High-Temp Incineration with Caustic ScrubbingStrong acids, oxidizers, alkali metals
Non-Halogenated Organic < 1%Fuel Blending / Standard IncinerationHalogenated solvents (Do not mix)
Aqueous Waste (Basic/Neutral) TraceWastewater Treatment (Post-filtration)Acidic waste streams
Solid Debris (PPE, Silica) VariableSolid Rotary Kiln IncinerationBiohazardous or radioactive waste

Part 3: Step-by-Step Disposal Methodology

Protocol A: Liquid Waste Segregation and Packaging
  • Compatibility Verification: Verify the pH of the waste stream if it contains aqueous components. Keep the solution neutral to slightly basic. Transfer the liquid waste into a dedicated, chemically compatible (e.g., HDPE or PTFE-lined) carboy explicitly designated for "Halogenated Organic Waste."

  • RCRA F-List Compliance: If (S)-3-(2-Bromophenyl)pyrrolidine is dissolved in common halogenated laboratory solvents like dichloromethane (DCM), the entire mixture must be treated under RCRA F-list codes (e.g., F002) for spent halogenated solvents[2].

  • Headspace Management: Fill the waste container to a maximum of 80% capacity . The remaining 20% headspace acts as a critical buffer against vapor pressure expansion caused by ambient laboratory temperature fluctuations.

  • RCRA-Compliant Labeling: Attach a hazardous waste tag before the first drop of waste enters the container. The label must clearly state "Hazardous Waste" or "Unwanted Material" and include descriptive hazard indicators such as "Halogenated Organic" and "Toxic" to immediately inform emergency responders[3]. Never use chemical formulas or abbreviations.

Protocol B: Solid Waste Handling
  • Consolidation: Collect all contaminated consumables—including silica gel from flash chromatography, TLC plates, and disposable spatulas—into a designated solid hazardous waste container lined with a heavy-duty, chemically resistant poly-bag.

  • Sealing and Manifesting: Once full, seal the bag using a gooseneck tie. Label the outer drum as "Solid Halogenated Toxic Waste." Ensure it is manifested separately from non-halogenated solid waste to optimize disposal costs and ensure it is routed to a facility capable of handling solid brominated organics[1].

Part 4: Operational Disposal Workflow

Below is the logical decision tree for routing (S)-3-(2-Bromophenyl)pyrrolidine waste from the benchtop to final destruction.

DisposalWorkflow Start Waste Generation: (S)-3-(2-Bromophenyl)pyrrolidine Solid Solid Waste (PPE, Silica, Vials) Start->Solid Liquid Liquid Waste (Mother Liquors, Extracts) Start->Liquid Halogenated Halogenated Waste Stream (EPA RCRA Compliant) Solid->Halogenated Solid Consolidation Aqueous Aqueous Mixtures (pH > 7) Liquid->Aqueous Organic Organic Solvents (e.g., DCM, EtOAc) Liquid->Organic Aqueous->Halogenated If >1% Halogen Organic->Halogenated Direct Addition Incineration High-Temp Incineration (with Caustic Scrubbing) Halogenated->Incineration Manifest & Transport

Figure 1: Decision matrix for the segregation and EPA-compliant disposal of halogenated amine waste.

References

  • Source: US Environmental Protection Agency (EPA)
  • Source: US Environmental Protection Agency (EPA)
  • F List - Hazardous Wastes From Non-Specific Sources Source: WMSolutions URL

Sources

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